molecular formula C13H11BClFO3 B1368681 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid CAS No. 849062-39-1

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Cat. No.: B1368681
CAS No.: 849062-39-1
M. Wt: 280.49 g/mol
InChI Key: GLLLLVYDIZNTKE-UHFFFAOYSA-N
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Description

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BClFO3 and its molecular weight is 280.49 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLLVYDIZNTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584492
Record name {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid
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Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-39-1
Record name {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid
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Record name 849062-39-1
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a valuable arylboronic acid derivative widely employed as a building block in modern medicinal chemistry and materials science.[1][2] Its utility stems primarily from its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, which are fundamental for the construction of complex biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[3][4][5] This guide provides an in-depth examination of a robust and scalable synthetic route to this compound, focusing on the strategic implementation of the Williamson ether synthesis. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and discuss critical aspects of purification and characterization to ensure the synthesis of high-purity material suitable for drug discovery and development applications.

Strategic Overview: A Retrosynthetic Approach

The molecular architecture of this compound (Target Molecule 3 ) invites a logical two-step retrosynthetic disconnection. The most apparent strategy involves the formation of the ether linkage as the key bond construction step. This leads to two primary commercially available or readily accessible starting materials: a substituted phenol and a benzyl halide.

The chosen forward synthesis, therefore, hinges on a Williamson ether synthesis reaction. This approach is favored due to its reliability, high yields, and the commercial availability of the necessary precursors. The synthesis begins with the protection of the boronic acid moiety of 3-Chloro-4-hydroxyphenylboronic acid (1) as a pinacol ester (1a) . This protection strategy is crucial as the acidic protons of the boronic acid would interfere with the basic conditions required for the subsequent ether synthesis. The protected intermediate (1a) is then subjected to a Williamson ether synthesis with 4-fluorobenzyl bromide (2) to yield the protected final product (3a) . The final step involves the acidic hydrolysis of the pinacol ester to afford the target boronic acid (3) .

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection SM1 3-Chloro-4-hydroxyphenylboronic acid (1) Int1 Protected Intermediate (1a) 3-Chloro-4-hydroxyphenylboronic acid pinacol ester SM1->Int1 Pinacol, Toluene, reflux SM2 4-Fluorobenzyl bromide (2) Int2 Protected Product (3a) Int1->Int2:w K₂CO₃, DMF 80 °C Product Target Molecule (3) This compound Int2->Product HCl, Acetone/H₂O

Figure 1: Proposed workflow for the synthesis of the target molecule.

Experimental Protocols & Mechanistic Rationale

Part 1: Protection of the Boronic Acid

The initial step involves the protection of the boronic acid group as a cyclic pinacol ester. This is a standard and highly effective strategy for several reasons:

  • Stability: Pinacol esters are significantly more stable towards various reaction conditions, including oxidation and chromatography, compared to the free boronic acids.[6]

  • Inertness: The ester form prevents the boronic acid's Lewis acidity and Brønsted acidity from interfering with subsequent reactions, particularly base-mediated transformations like the Williamson ether synthesis.

  • Solubility: The pinacol group enhances solubility in organic solvents, simplifying reaction workups.

Protocol 1: Synthesis of 3-Chloro-4-hydroxyphenylboronic acid pinacol ester (1a)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-chloro-4-hydroxyphenylboronic acid (1) (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed azeotropically.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure. The resulting crude solid (1a) is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

Part 2: Williamson Ether Synthesis

This reaction is the core C-O bond-forming step. It proceeds via a classic S_N2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group.[7][8]

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.[7]

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the S_N2 reaction.[8]

  • Electrophile: A primary benzyl halide like 4-fluorobenzyl bromide is an excellent substrate for S_N2 reactions, as there is minimal steric hindrance and the benzylic position is activated.[9][10]

Protocol 2: Synthesis of this compound pinacol ester (3a)

  • Setup: In a dry, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve the crude 3-chloro-4-hydroxyphenylboronic acid pinacol ester (1a) (1.0 eq) in DMF.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution, followed by the dropwise addition of 4-fluorobenzyl bromide (2) (1.05-1.1 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (3a) can be purified by flash column chromatography on silica gel.

Part 3: Deprotection to the Final Product

The final step is the hydrolysis of the pinacol ester to reveal the free boronic acid. This is typically achieved under mild acidic conditions.

Protocol 3: Synthesis of this compound (3)

  • Setup: Dissolve the purified pinacol ester (3a) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Hydrolysis: Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

  • Monitoring: The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

  • Isolation: Remove the acetone under reduced pressure. The aqueous slurry can be cooled in an ice bath to promote precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like hexanes to aid in drying. Dry the solid under vacuum to yield the final product (3) . It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[11] Proper drying is essential, and if boroxine formation is suspected, the material can be recrystallized from a water/solvent mixture to regenerate the acid.[11]

Alternative Synthetic Strategy: Late-Stage Borylation

An alternative and equally viable route involves forming the ether linkage first, followed by the installation of the boronic acid group. This pathway typically starts from 2-chloro-4-bromophenol. The phenol is first alkylated with 4-fluorobenzyl bromide under Williamson conditions. The resulting 1-bromo-2-chloro-4-(4'-fluorobenzyloxy)benzene intermediate is then converted to the boronic acid.

This conversion is most commonly achieved via a lithiation-borylation sequence.[12][13][14] This involves a halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the borate ester to the desired boronic acid.

Lithiation_Borylation ArylHalide Aryl Bromide (Ar-Br) ArylLithium Aryllithium Intermediate (Ar-Li) ArylHalide->ArylLithium n-BuLi, THF -78 °C BorateEster Borate Ester Intermediate [Ar-B(OiPr)₃]⁻Li⁺ ArylLithium->BorateEster B(OiPr)₃ BoronicAcid Target Boronic Acid (Ar-B(OH)₂) BorateEster->BoronicAcid H₃O⁺ workup

Figure 2: General workflow for the lithiation-borylation approach.

This method is powerful but requires strict control of anhydrous conditions and low temperatures due to the highly reactive nature of the organolithium intermediates.[12]

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following data provides a reference for quality assessment.

PropertyValueSource
CAS Number 849062-39-1[15][16]
Molecular Formula C₁₃H₁₁BClFO₃[15]
Molecular Weight 280.49 g/mol [15]
Appearance White to off-white solid[15]
Melting Point 181-186 °C[15]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:

    • A singlet for the benzylic protons (-CH₂-) around 5.1-5.2 ppm.

    • Aromatic protons on the fluorobenzyl ring appearing as two multiplets (AA'BB' system) between 7.0-7.5 ppm.

    • Aromatic protons on the chloro-substituted ring appearing as distinct doublets and doublets of doublets between 7.0-7.9 ppm.[17][18]

    • A broad singlet for the boronic acid protons (-B(OH)₂) which is D₂O exchangeable, typically observed between 8.0-8.3 ppm.[19]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon attached to the boron atom (C-B) will typically appear around 130-140 ppm, though its signal can sometimes be broad or unobserved due to quadrupolar relaxation.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the fluorobenzyl group.

  • ¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid should be observed, typically in the range of 27-30 ppm.

Application Highlight: The Suzuki-Miyaura Coupling

The primary application for this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][20] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate (e.g., an aryl or heteroaryl halide). The reaction is renowned for its mild conditions, high functional group tolerance, and commercial availability of reagents, making it a cornerstone of modern synthetic chemistry.[20][21][22]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][20]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Pd0->ArPdX center OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr ArPdX->ArPdAr Trans Transmetalation ArPdAr->Pd0 ArPdAr->Pd0 Product Ar¹-Ar² ArPdAr->Product RedElim Reductive Elimination ArX_in Ar¹-X ArX_in->Pd0 Boronic_in Ar²-B(OH)₂ + Base Boronic_in->ArPdX

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of this compound is reliably achieved through a strategic, multi-step sequence centered on the Williamson ether synthesis. By protecting the boronic acid as a pinacol ester, the core ether linkage can be formed in high yield, followed by a straightforward deprotection to furnish the final product. The protocols and rationale detailed in this guide provide a robust framework for researchers to produce this key synthetic intermediate with high purity and confidence, enabling its effective use in drug discovery programs and advanced materials synthesis.

References

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and professionals in drug discovery and development. We will delve into its chemical properties, a robust synthetic pathway, quality control methodologies, and its primary application in carbon-carbon bond formation, all grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis. Its structure features a phenylboronic acid core functionalized with a chloro group and a 4-fluorobenzyloxy ether moiety. This specific combination of functional groups makes it a valuable intermediate for introducing a complex substituted phenyl ring into target molecules.

1.1. Physicochemical and Safety Data

The fundamental properties of the compound are summarized below for quick reference. Proper handling and storage are critical for maintaining its integrity and ensuring laboratory safety.

PropertyValueSource
CAS Number 849062-39-1[1]
Molecular Formula C₁₃H₁₁BClFO₃[1]
Molecular Weight 280.49 g/mol [1]
Appearance Solid
Melting Point 181-186 °C
Storage Temperature -20°C[1]

1.2. Safety and Handling

As with all laboratory reagents, appropriate personal protective equipment (PPE) should be used. This compound is classified as a skin, eye, and respiratory irritant.

Hazard ClassificationGHS CodesPrecautionary Statements
Skin Irritant 2H315P261
Eye Irritant 2H319P305 + P351 + P338
STOT SE 3H335

Source: Sigma-Aldrich

Synthesis Pathway and Rationale

While numerous specific synthetic routes exist for boronic acids, a common and logical pathway for this compound involves a two-stage process: ether formation followed by borylation. This approach allows for the controlled construction of the substituted aromatic core before introducing the synthetically versatile boronic acid group.

2.1. Proposed Synthetic Workflow

The diagram below illustrates a plausible and efficient synthetic route starting from commercially available precursors.

Synthesis_Workflow SM1 2-Chloro-4-nitrophenol R1 Williamson Ether Synthesis SM1->R1 SM2 4-Fluorobenzyl bromide SM2->R1 INT1 1-Chloro-2-(4-fluorobenzyloxy) -4-nitrobenzene R2 Nitro Reduction INT1->R2 INT2 3-Chloro-4-(4-fluorobenzyloxy)aniline R3 Sandmeyer-type Borylation INT2->R3 INT3 3-Chloro-4-(4-fluorobenzyloxy)phenyldiazonium salt PRODUCT 3-Chloro-4-(4'-fluorobenzyloxy) phenylboronic acid R1->INT1 R2->INT2 R3->PRODUCT

Caption: Proposed synthesis of the title compound.

2.2. Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis This classic reaction forms the ether linkage. The phenoxide, generated by deprotonating 2-chloro-4-nitrophenol with a base, acts as a nucleophile, attacking the electrophilic benzyl carbon of 4-fluorobenzyl bromide.

  • Dissolve 2-chloro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC until the starting material is consumed.

  • After cooling, perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Chloro-2-(4-fluorobenzyloxy)-4-nitrobenzene.[2]

Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which is a necessary precursor for the subsequent borylation step.

  • Dissolve the crude nitro compound (1.0 eq) in a solvent like ethanol or acetic acid.

  • Add a reducing agent. A common choice is iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride solution).[2]

  • Reflux the mixture for several hours, monitoring for the disappearance of the starting material.

  • Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.

  • Neutralize with a base (e.g., NaOH solution) and extract the resulting aniline, 3-Chloro-4-(4-fluorobenzyloxy)aniline, with an organic solvent.

  • Purify the product, typically by column chromatography.

Step 3: Sandmeyer-type Borylation This sequence transforms the aniline into the target boronic acid. The amine is first converted to a diazonium salt, which is then subjected to a borylation reaction.

  • Dissolve the purified aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl/H₂O).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare the borylation reagent. This can be achieved through various established methods, often involving a palladium catalyst and a boron source like bis(pinacolato)diboron. A more direct approach from the diazonium salt can also be employed.

  • Slowly add the cold diazonium salt solution to the borylation mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and extract the boronic acid. Purification is often achieved by recrystallization or column chromatography to yield the final product.[3]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of synthetic chemistry for creating biaryl structures found in many pharmaceuticals and functional materials.[4]

3.1. The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl R¹-Pd(II)L₂-X OA_TS->PdII_Aryl TM_TS Transmetalation PdII_Aryl->TM_TS PdII_Diaryl R¹-Pd(II)L₂-R² TM_TS->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Catalyst Regeneration Product R¹-R² RE_TS->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_TS BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->TM_TS

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

3.2. Experimental Protocol: A Representative Coupling Reaction

This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br). Note: Optimization of catalyst, base, and solvent may be required for specific substrates.

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reagent Addition : Add a base, such as potassium phosphate (K₃PO₄, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[5]

  • Solvent Addition : Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction : Heat the mixture with vigorous stirring to 90-110°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup : Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Quality Control and Analysis

Ensuring the purity of the boronic acid is critical for successful and reproducible downstream reactions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal method for this purpose.

4.1. Protocol: Purity Analysis by LC-MS

This method provides a rapid and highly sensitive assessment of compound purity.

  • Sample Preparation : Prepare a stock solution of the boronic acid in methanol at 1 mg/mL. Create a dilution series (e.g., down to 1 µg/mL) using a mixture of 50:50 methanol/water.[7]

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical run time is 5-7 minutes.[7]

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2-5 µL.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for boronic acids.

    • Detection : Use Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan mode for qualitative purity assessment.[7]

    • Data Analysis : Integrate the peak area of the parent ion corresponding to the boronic acid. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Conclusion

This compound is a strategically designed building block for advanced organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a key transformation in the synthesis of complex molecules for drug discovery and materials science.[8][9] The synthetic and analytical protocols detailed in this guide provide a framework for the effective use and quality assessment of this important reagent, empowering researchers to construct novel molecular architectures with confidence and precision.

References

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its critical applications, particularly in palladium-catalyzed cross-coupling reactions for drug discovery. Emphasis is placed on the scientific rationale behind experimental procedures, safety and handling protocols, and the compound's role in the synthesis of complex molecular architectures. This guide serves as an essential resource for researchers leveraging substituted phenylboronic acids to advance novel therapeutic development.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The landscape of modern drug discovery is profoundly influenced by the availability of versatile and functionalized chemical building blocks.[1] Among these, organoboron compounds, especially phenylboronic acids, have become indispensable tools for medicinal chemists.[1] Their stability, ease of handling, and exceptional utility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, have cemented their role in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

This compound is a member of this vital class of reagents. Its structure is strategically functionalized with three key features that make it highly valuable:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond.

  • A Chlorine Atom: The presence of a halogen provides a site for further functionalization and influences the electronic properties of the phenyl ring, which can modulate the binding affinity of a final drug molecule to its biological target.[3]

  • A Fluorobenzyloxy Group: The fluorine atom is a common bioisostere for hydrogen and can significantly enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, leading to improved bioavailability.[3] The benzyloxy linker provides conformational flexibility.

This guide offers a detailed examination of this compound, from its fundamental properties to its practical application, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 280.49 g/mol [4]
Molecular Formula C₁₃H₁₁BClFO₃
CAS Number 849062-39-1
Appearance Solid
Melting Point 181-186 °C[4]
SMILES String OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1
InChI Key GLLLLVYDIZNTKE-UHFFFAOYSA-N

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a multi-step process. The following protocol is a representative method based on established organometallic chemistry principles, such as those used for related halogenated arylboronic acids.[5] The causality behind key steps is explained to provide deeper insight.

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Borylation A 2-Chloro-4-nitrophenol C 1-(4-Fluorobenzyloxy)-2-chloro-4-nitrobenzene A->C K₂CO₃, Acetone, Reflux B 4-Fluorobenzyl bromide B->C D 3-Chloro-4-(4-fluorobenzyloxy)aniline C->D Fe, NH₄Cl, EtOH/H₂O, Reflux E Diazonium Salt Intermediate D->E NaNO₂, aq. HBF₄, 0-5 °C F Final Product: 3-Chloro-4-(4'-fluorobenzyloxy) -phenylboronic acid E->F Hydrolysis

Caption: A plausible multi-step synthesis of the target compound.

Step-by-Step Methodology

PART A: Synthesis of 1-(Benzyloxy)-2-chloro-4-fluorobenzene (Precursor)

  • Reaction Setup: To a solution of 2-chloro-4-fluorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a weak base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Rationale: The base deprotonates the phenol to form a more nucleophilic phenoxide ion.

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature facilitates the Sₙ2 reaction (Williamson ether synthesis) between the phenoxide and the benzyl bromide.

  • Workup and Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether precursor. Purify further by column chromatography if necessary.

PART B: Ortho-Lithiation and Borylation

  • Reaction Setup: Dissolve the precursor from Part A (1.0 eq) in a dry, anhydrous ether solvent (e.g., THF or diethyl ether) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon). Cool the flask to -78 °C using a dry ice/acetone bath.

    • Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate. The low temperature is required to control the reaction and prevent side reactions.

  • Lithiation: Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

    • Rationale: The n-BuLi acts as a strong base to deprotonate the aromatic ring at the position ortho to the chloro group, which is an ortho-directing group.

  • Borylation: Add a trialkyl borate, typically trimethyl borate or triisopropyl borate (1.2 eq), dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Rationale: The borate ester acts as an electrophile that traps the lithiated aromatic species, forming a boronate ester intermediate.[5]

  • Hydrolysis and Isolation: Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the boronate ester to the desired boronic acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to remove impurities, including boroximes (anhydride trimers).[6]

Applications in Drug Development: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed reactions to synthesize biaryl or aryl-heteroaryl structures. These motifs are prevalent in a vast number of marketed drugs.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling BoronicAcid 3-Chloro-4-(4'-fluorobenzyloxy) -phenylboronic acid Product Coupled Product (Biaryl or Heteroaryl) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X, X = Br, I, OTf) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalytic Cycle Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (e.g., a bromopyridine derivative, 1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[6]

    • Rationale: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for activating the boronic acid for the transmetalation step.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.[6]

    • Rationale: Degassing the solvent (e.g., by bubbling nitrogen through it) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to 70-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product is then purified using flash column chromatography on silica gel to yield the final, highly pure coupled product.[6]

Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety. This compound is classified with the signal word "Warning".

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or conduct work in a fume hood to avoid inhalation.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[9] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[10] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Phenylboronic acids can be sensitive to moisture and may undergo dehydration to form cyclic boroxine anhydrides over time.

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][10]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound stands out as a highly functionalized and valuable reagent for chemical synthesis. Its carefully designed structure provides a versatile platform for introducing key pharmacophoric elements into potential drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery to construct novel and complex molecules with greater efficiency and control, thereby accelerating the development of next-generation therapeutics.

References

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the physical properties, handling, and application of this compound. As a substituted arylboronic acid, this compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure features a phenylboronic acid core substituted with a chloro group and a 4-fluorobenzyloxy ether linkage. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a bespoke reagent for introducing this specific moiety into larger molecular scaffolds.

Key identifying and physical properties are summarized below for quick reference.

PropertyValueReference
CAS Number 849062-39-1[1]
Molecular Formula C₁₃H₁₁BClFO₃[1][2]
Molecular Weight 280.49 g/mol [1][2]
Appearance Solid
Melting Point 181-186 °C (lit.)[2]
InChI Key GLLLLVYDIZNTKE-UHFFFAOYSA-N
SMILES OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1

Stability, Handling, and Pre-use Considerations

Inherent Stability and the Boroxine Question

Boronic acids are generally valued for their stability to air and moisture, making them easier to handle than many other organometallic reagents.[3][4] However, a critical consideration for their use in high-yield synthesis is their propensity for dehydration. Phenylboronic acids can exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines.[3] Commercial batches of this compound may contain varying amounts of this anhydride.

The presence of boroxines can be detrimental to reaction efficiency, particularly in palladium-catalyzed cross-coupling reactions, as they may not participate effectively in the catalytic cycle.[5] Therefore, for achieving maximal yield and reproducibility, understanding and addressing this equilibrium is paramount.

Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer BA 3 x R-B(OH)₂ H2O_out - 3 H₂O BA->H2O_out BX R₃B₃O₃ (Boroxine Anhydride) H2O_in + 3 H₂O BX->H2O_in H2O_in->BA H2O_out->BX

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Recommended Storage and Handling

To minimize degradation and anhydride formation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It is classified as a non-combustible solid. Standard laboratory practices, including the use of personal protective equipment (PPE), should always be followed.

Protocol: Pre-Use Purification by Recrystallization

For applications demanding high purity and reactivity, such as Suzuki-Miyaura coupling, recrystallizing the boronic acid is a crucial, self-validating step to ensure the removal of the less reactive boroxine anhydride.[5]

Objective: To convert any boroxine anhydride back to the active boronic acid monomer and remove impurities.

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable hot solvent. A common choice for arylboronic acids is a water/alcohol mixture or toluene. The choice depends on the specific solubility profile.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent. It is critical to ensure the compound is fully dry before use in subsequent reactions.[5]

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary reagent for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is a cornerstone of modern drug discovery, enabling the modular assembly of complex biaryl structures.[4][9]

In this context, the boronic acid serves as the source of the 3-chloro-4-(4'-fluorobenzyloxy)phenyl group, which is coupled to an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂-X pd0->oa_complex oa_label Oxidative Addition trans_complex R-Pd(II)L₂-Ar oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 re_label Reductive Elimination rx R-X arboh ArB(OH)₂ + Base product R-Ar

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl halide.

Methodology: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).[10]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or saturated aqueous NH₄Cl.[10] The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.[10]

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. The primary hazards are related to irritation.

Hazard InformationDetails
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[6][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.

References

A Methodological Guide to Determining the Solubility of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous and organic solvent solubility of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles, experimental protocols, and analytical quantification methods necessary for its thorough characterization. By adhering to established methodologies such as the shake-flask equilibrium solubility method and leveraging powerful analytical techniques like HPLC, researchers can generate reliable and reproducible solubility data critical for applications in medicinal chemistry, process development, and formulation science.

Introduction

This compound is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions.[1] Its structural complexity, featuring a halogenated phenylboronic acid core with a fluorinated benzyloxy substituent, suggests nuanced solubility behavior that is critical to understand for its effective use in both reaction chemistry and potential pharmaceutical applications.

Solubility is a fundamental physicochemical property that dictates a compound's behavior in various media, influencing everything from reaction kinetics to bioavailability.[2][3] For drug development professionals, early and accurate solubility assessment is paramount, as poor solubility is a leading cause of compound attrition.[4][5] This guide, therefore, serves not as a repository of existing data, but as a detailed, field-proven manual for generating that data in a scientifically rigorous manner.

Physicochemical Profile and Predicted Solubility Behavior

A foundational understanding of the molecule's structure is essential to predict its solubility and design appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₁BClFO₃[6]
Molecular Weight 280.49 g/mol [6]
Physical Form Solid[6]
Melting Point 181-186 °C[6][7]
SMILES OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1[6]
InChI Key GLLLLVYDIZNTKE-UHFFFAOYSA-N[6]

The structure imparts several key characteristics that influence solubility:

  • Aromatic Rings: The two phenyl rings contribute significant hydrophobicity, suggesting limited aqueous solubility.

  • Halogen Substituents (Cl, F): The chloro and fluoro groups increase the molecule's lipophilicity, further favoring solubility in organic solvents over aqueous media.

  • Ether Linkage (-O-): The benzyloxy ether group provides a site for hydrogen bond acceptance, which may slightly enhance solubility in polar protic solvents.

  • Boronic Acid Moiety (-B(OH)₂): This is the most critical functional group for determining aqueous solubility. Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8][9] This equilibrium is pH-dependent, suggesting that the aqueous solubility of this compound will increase significantly at higher pH values as the more soluble boronate anion is formed.[10]

Principles of Thermodynamic Solubility Determination

This guide focuses on determining thermodynamic equilibrium solubility , which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[4] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by factors like the rate of dissolution.[5]

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[11][12] This method involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid.[13] The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Protocol: The Shake-Flask Method

This protocol is adapted from guidelines established by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[13][14][15]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Acetonitrile, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • Calibrated analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials (e.g., 5-10 mg in 1-2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period. A common duration is 24 to 48 hours, which is typically sufficient for most compounds to reach equilibrium.[5] Preliminary experiments can be run to confirm that equilibrium is reached (i.e., solubility values do not change between 24 and 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For poorly sedimenting solids, centrifugation (e.g., 15 minutes at 14,000 rpm) is required to pellet the undissolved material.[16]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any remaining fine particulates.[16] The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method (detailed in Section 5).

  • pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured at the end of the experiment to check for any changes.[11][13]

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Quantification A Add Excess Solid to Solvent B Equilibrate on Shaker (24-48h, Temp Controlled) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Accurately Dilute Filtered Sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is crucial for accurately determining the concentration of the dissolved compound. Reverse-phase HPLC with UV detection is a highly suitable technique.

Suggested HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and water (or a buffer like 10 mM ammonium acetate) is a good starting point.[17] Phosphoric or formic acid can be added to control pH and improve peak shape.[18]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by performing a UV scan of the compound dissolved in the mobile phase to find the wavelength of maximum absorbance (λmax).

  • Column Temperature: 30 °C

Method Validation

The method must be validated for linearity, accuracy, and precision.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Linearity: Inject the standards and plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (R²) > 0.99.

  • Quantification: Use the equation of the line from the calibration curve to calculate the concentration of the unknown, diluted solubility samples. Remember to account for the dilution factor in the final solubility calculation.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides a template for recording experimental results.

Table 2: Template for Recording Solubility Data

Solvent SystemTemperature (°C)Final pH (for aqueous)Solubility (mg/mL)Solubility (mM)
Deionized Water25TBDTBDTBD
0.1 M HCl (pH ~1.2)37TBDTBDTBD
pH 6.8 Phosphate Buffer37TBDTBDTBD
Acetonitrile25N/ATBDTBD
Ethanol25N/ATBDTBD
Dimethyl Sulfoxide (DMSO)25N/ATBDTBD
Other Solvents...

TBD = To Be Determined experimentally.

Interpreting the Results

The relationship between the compound's structure and its measured solubility in different media provides valuable insights.

G cluster_factors Influencing Factors Compound Target Compound 3-Chloro-4-(4'-fluorobenzyloxy) phenylboronic acid Solubility Solubility Compound->Solubility Solvent Solvent Polarity ('Like Dissolves Like') Solvent->Solubility Temp Temperature (Generally Increases Solubility) Temp->Solubility pH Aqueous pH (Affects Ionization of -B(OH)₂) pH->Solubility

Caption: Key Factors Influencing Compound Solubility.

  • Aqueous Solubility vs. pH: As predicted, solubility in aqueous buffers is expected to be significantly higher at neutral or basic pH compared to acidic pH due to the ionization of the boronic acid group.

  • Organic Solvents: High solubility is expected in polar aprotic solvents like DMSO and Acetonitrile, and polar protic solvents like Ethanol. Solubility will likely be lower in non-polar solvents like hexanes.[19]

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By following the detailed shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate the high-quality, reliable data necessary to advance their work. Understanding the interplay between the compound's structural features and its solubility in various media is essential for its successful application in synthesis, process chemistry, and pharmaceutical development.

References

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide offers a comprehensive analysis of the NMR spectrum of this compound, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-proven methodologies to provide a self-validating framework for spectral acquisition and interpretation. We will delve into the causal factors governing chemical shifts and coupling constants, present a robust experimental protocol, and demonstrate how to achieve unambiguous structural elucidation.

Introduction: The Significance of this compound

This compound (CAS No: 849062-39-1, Molecular Formula: C₁₃H₁₁BClFO₃) is a substituted arylboronic acid frequently employed in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] Its structural complexity, featuring two distinct and functionalized aromatic rings, makes it an excellent subject for demonstrating the power of NMR spectroscopy.

The accurate characterization of such molecules is a cornerstone of pharmaceutical research, ensuring the identity and purity of intermediates and final active pharmaceutical ingredients (APIs).[6] Phenylboronic acids, however, present unique challenges for NMR analysis due to their propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra.[7][8] This guide provides the expertise to navigate these challenges effectively.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectrum, we must first dissect the molecule's structure and identify all unique proton and carbon environments.

Caption: Labeled structure of the target molecule.

The molecule possesses ten chemically non-equivalent protons and thirteen carbons, leading to a rich and informative spectrum.

  • Phenylboronic Acid Moiety: Contains three aromatic protons (H2, H5, H6). Their chemical shifts are influenced by the electron-withdrawing boronic acid and chloro groups, and the electron-donating ether linkage.

  • Fluorophenyl Moiety: Contains four aromatic protons (H9, H10, H12, H13). Due to symmetry around the C8-C11 axis, H9 is equivalent to H13, and H10 is equivalent to H12. Their environment is primarily dictated by the electron-withdrawing fluorine atom.

  • Methylene Bridge (-CH₂-): The two protons on C7 (H7a, H7b) are chemically equivalent and are deshielded by two adjacent electronegative atoms/groups (oxygen and the C8 aromatic ring).

  • Boronic Acid Protons (-B(OH)₂): These two protons are acidic and rapidly exchange with trace water or protic solvents. Their signal is often broad and may not be observed, particularly in solvents like methanol-d₄.[7]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of a ¹H NMR spectrum for substituted benzenes typically appears between 6.5 and 8.0 ppm.[9] The precise chemical shift and splitting pattern are dictated by the electronic effects of the substituents.

Chemical Shift (δ) Predictions
  • H6: This proton is ortho to the electron-donating ether oxygen and meta to the electron-withdrawing chloro group. The donating effect of the oxygen is expected to shield this proton, shifting it upfield relative to other protons on this ring.

  • H5: This proton is meta to both the ether and the chloro group. Its chemical shift will be intermediate.

  • H2: This proton is ortho to the strongly electron-withdrawing boronic acid group and meta to the chloro group. It is expected to be the most deshielded (downfield) proton on this ring.

  • H10/H12: These protons are ortho to the strongly electronegative fluorine atom. They will be deshielded.

  • H9/H13: These protons are meta to the fluorine atom and will be less affected, appearing more upfield relative to H10/H12.

  • H7 (CH₂): The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, typically appearing in the 4.5-5.5 ppm range.

Splitting Patterns and Coupling Constants (J)

Spin-spin coupling provides crucial information about the connectivity of protons.

  • Phenylboronic Acid Ring:

    • H6: Will be split by H5. Since they are ortho, a large coupling constant is expected (³J ≈ 7-9 Hz), resulting in a doublet.[10][11]

    • H5: Will be split by H6 (ortho, ³J ≈ 7-9 Hz) and by H2 (meta, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd).[12]

    • H2: Will be split only by H5 (meta, ⁴J ≈ 2-3 Hz), appearing as a doublet.

  • Fluorophenyl Ring:

    • H10/H12: These protons will be split by the adjacent H9/H13 protons (ortho, ³J ≈ 8-9 Hz) and by the fluorine atom three bonds away (³JHF ≈ 7-9 Hz). This should produce a triplet or a doublet of doublets if the coupling constants differ significantly.

    • H9/H13: These protons will be split by the adjacent H10/H12 protons (ortho, ³J ≈ 8-9 Hz) and by the fluorine atom four bonds away (⁴JHF ≈ 4-6 Hz), resulting in a doublet of doublets.

  • Methylene Bridge (H7): With no adjacent protons, this signal will be a singlet.

Table 1: Predicted ¹H NMR Data Summary
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H27.8 - 8.0d⁴J ≈ 2-31H
H57.4 - 7.6dd³J ≈ 7-9, ⁴J ≈ 2-31H
H67.0 - 7.2d³J ≈ 7-91H
H10/H127.3 - 7.5t or dd³JHH ≈ 8-9, ³JHF ≈ 7-92H
H9/H137.1 - 7.3dd³JHH ≈ 8-9, ⁴JHF ≈ 4-62H
H7 (CH₂)~5.1s-2H
B(OH)₂Variablebr s-2H

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Aromatic and alkene carbons typically resonate between 110-160 ppm.[13][14]

  • C1 (C-B): The signal for a carbon attached to boron can be weak and broad due to the quadrupolar nature of the ¹¹B nucleus and is sometimes unobserved.[15]

  • C4 (C-O): This carbon is deshielded by the electronegative oxygen and will appear far downfield in the aromatic region (~155-160 ppm).

  • C3 (C-Cl): The chloro substituent has a moderate deshielding effect.[16]

  • C11 (C-F): The carbon directly bonded to fluorine will show a large chemical shift (~160-165 ppm) and a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

  • C10/C12 & C9/C13: These carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

  • C7 (-CH₂-): This aliphatic carbon will appear significantly upfield from the aromatic signals, typically in the 65-75 ppm range.[17]

Table 2: Predicted ¹³C NMR Data Summary
Carbon LabelEnvironmentPredicted δ (ppm)Notes
Aromatic C-HPhenyl & Fluorophenyl115 - 135Multiple signals expected
Aromatic C-ClC3~125 - 130
Aromatic C-CC8~130 - 135Bridgehead carbon
Aromatic C-BC1~130 - 135Signal may be broad or absent
Aromatic C-OC4~155 - 160Deshielded by oxygen
Aromatic C-FC11~160 - 165Large ¹JCF coupling
MethyleneC7 (-CH₂-)~70

Experimental Protocol: A Self-Validating Workflow

Acquiring a clean, interpretable NMR spectrum for a boronic acid requires a carefully considered experimental design. The following protocol is designed for robustness and data integrity.

G cluster_workflow NMR Acquisition Workflow prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6 mL Methanol-d4. - Vortex to ensure homogeneity. acq_1h 2. ¹H NMR Acquisition - 400 MHz Spectrometer - Temp: 298 K - Scans: 16-32 - Relaxation Delay (d1): 2s prep->acq_1h acq_13c 3. ¹³C{¹H} NMR Acquisition - 100 MHz Spectrometer - Proton decoupled - Scans: 1024+ - Relaxation Delay (d1): 2s acq_1h->acq_13c acq_2d 4. 2D NMR (Optional) - COSY, HSQC, HMBC - For unambiguous assignment. acq_13c->acq_2d process 5. Data Processing - Fourier Transform - Phase Correction - Baseline Correction - Integration & Calibration (TMS) acq_2d->process analysis 6. Spectral Analysis - Assign peaks using tables, 2D data. - Measure coupling constants. - Correlate with structure. process->analysis

Caption: A robust workflow for NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation & Solvent Choice:

    • Rationale: The primary challenge with boronic acids is their tendency to form boroxine trimers via dehydration. This equilibrium can be shifted, leading to multiple species in solution and a confusing spectrum. Using a protic deuterated solvent like methanol-d₄ (CD₃OD) is the field-proven solution.[7] The solvent's alcohol functionality actively breaks the B-O-B bonds of the boroxine, ensuring that only the monomeric boronic acid is observed.

    • Protocol:

      • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

      • Add approximately 0.6 mL of high-purity methanol-d₄.

      • Cap the tube and vortex gently until the solid is fully dissolved. A clear, homogeneous solution is required.

  • Spectrometer Setup and ¹H Acquisition:

    • Rationale: Standard ¹H acquisition parameters are generally sufficient. A moderate number of scans ensures a good signal-to-noise ratio.

    • Parameters (400 MHz example):

      • Experiment: Standard 1D proton (zg30).

      • Temperature: 298 K.

      • Number of Scans (NS): 16.

      • Relaxation Delay (d1): 2.0 seconds.

      • Spectral Width (SWH): ~20 ppm.

      • Reference: Calibrate the residual solvent peak of methanol-d₄ (CHD₂OD) to 3.31 ppm.

  • ¹³C NMR Acquisition:

    • Rationale: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[18] Proton decoupling is used to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).

    • Parameters (100 MHz example):

      • Experiment: Proton-decoupled ¹³C (zgpg30).

      • Number of Scans (NS): 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2.0 seconds.

      • Spectral Width (SWH): ~240 ppm.

      • Reference: Calibrate the solvent peak of methanol-d₄ to 49.0 ppm.

  • Structural Validation with 2D NMR (Recommended):

    • For absolute certainty in assignments, especially in complex molecules, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between two protons indicates they are spin-coupled. This would confirm the H2-H5-H6 and H9/13-H10/12 connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This provides a direct and unambiguous link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

Conclusion: A Framework for Confidence

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the NMR spectrum of this compound. By combining theoretical predictions of chemical shifts and coupling patterns with a robust, causality-driven experimental protocol, researchers can confidently elucidate the structure of this and other complex boronic acid derivatives. The use of appropriate solvents to mitigate oligomerization and the application of 2D NMR techniques create a self-validating system that upholds the highest standards of scientific integrity, which is paramount in the field of drug development.

References

An In-Depth Technical Guide on the Crystal Structure of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid and its Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural characteristics of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will leverage the crystallographic data of a closely related analogue, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid , to elucidate key structural features and discuss their implications. Furthermore, a detailed methodology for determining such crystal structures via single-crystal X-ray diffraction is presented, offering a robust framework for researchers in the field.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as crucial building blocks in modern drug discovery.[1][2] Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and the active sites of serine proteases, has positioned them as attractive pharmacophores for a range of therapeutic targets.[3] The three-dimensional arrangement of atoms within a boronic acid-containing molecule, as determined by its crystal structure, is paramount. It governs the molecule's shape, polarity, and ability to engage in specific intermolecular interactions, all of which are critical determinants of its biological activity and pharmaceutical properties.[1][4]

The subject of this guide, this compound (Figure 1), combines several features that make it a compelling candidate for drug development. The phenylboronic acid moiety provides a reactive handle for covalent interactions, while the chloro and fluoro substituents can modulate the compound's electronic properties, metabolic stability, and binding affinity.[5] The flexible benzyloxy linker allows the fluorophenyl group to explore various binding pockets, potentially enhancing target specificity and potency.

Molecular Structure of this compound

Figure 1: 2D representation of this compound.

A Case Study: Crystal Structure of [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid

In the absence of a published crystal structure for the title compound, we turn our attention to the structurally analogous [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. The crystallographic data for this compound provides valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Crystallographic Data

The crystal structure of [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid was determined by single-crystal X-ray diffraction.[6] A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₁₃H₁₁BBrFO₃
Formula Weight324.94
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.913(2)
b (Å)4.0214(6)
c (Å)21.945(3)
β (°)101.572(13)
Volume (ų)1289.3(3)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.039

Table 1: Crystallographic data for [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid.[6]

Key Structural Features and Intermolecular Interactions

The analysis of the crystal structure of [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid reveals several important features that are likely to be conserved in the title compound:

  • Planarity of the Boronic Acid Group: The dioxyboron fragment is nearly co-planar with the benzene ring to which it is attached, with a dihedral angle of 8.96(4)°.[6] This planarity is a common feature of phenylboronic acids and is crucial for their electronic properties and interactions.

  • Conformation of the Boronic Acid: Phenylboronic acids can exist in different conformations (syn,syn; syn,anti; and anti,anti) depending on the orientation of the hydroxyl groups. In the case of the analogue, one of the OH groups is involved in an intramolecular O-H···O hydrogen bond.[6]

  • Dimerization: The second OH group participates in intermolecular hydrogen bonding, leading to the formation of a centrosymmetric dimer.[6] This dimerization is a characteristic feature of many boronic acid crystal structures and is a primary driver of the crystal packing.

  • Relative Orientation of Aromatic Rings: The dihedral angle between the two benzene rings is 14.8(2)°.[6] This relative orientation is a result of the steric and electronic interactions between the two aromatic systems and the flexible ether linkage.

These structural insights are critical for understanding how this compound might interact with a biological target. The hydrogen bonding capabilities of the boronic acid group, the potential for π-stacking interactions between the aromatic rings, and the overall shape of the molecule are all dictated by the features observed in the crystal structure of its analogue.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires high-quality crystals and a systematic experimental approach. The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm).[7] Common crystallization techniques for organic molecules like phenylboronic acids include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires empirical screening of various options. For phenylboronic acids, polar protic and aprotic solvents are often employed.[8]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction patterns at various orientations.[6]

Workflow for Single-Crystal X-ray Diffraction Data Collection

Figure_2_Data_Collection_Workflow cluster_preparation Crystal Preparation cluster_diffraction Diffraction Experiment cluster_analysis Structure Determination crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Data Collection crystal_selection->data_collection data_processing 4. Data Processing & Reduction data_collection->data_processing structure_solution 5. Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Validation & Analysis structure_refinement->validation

Figure 2: A generalized workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.[7]

The initial structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using various metrics, including the R-factor.

Conclusion: The Power of Structural Insight in Drug Development

The crystal structure of a molecule like this compound is not merely an academic curiosity; it is a critical piece of information that can profoundly impact drug discovery and development.[4] A high-resolution crystal structure provides a detailed map of the molecule's three-dimensional architecture, which in turn allows for:

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise spatial arrangement of functional groups, medicinal chemists can make rational modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.

  • Target-Based Drug Design: If the crystal structure of the target protein is also known, the boronic acid can be docked into the active site to predict its binding mode and design more effective inhibitors.

  • Polymorph Screening: Different crystal forms (polymorphs) of a drug can have different physical properties, such as solubility and stability, which can affect its bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

References

An In-Depth Technical Guide to the Chemical Stability of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a key building block in contemporary medicinal chemistry, prized for its role in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions. As with all boronic acids, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive technical overview of the stability profile of this specific arylboronic acid. We will delve into the principal degradation pathways—protodeboronation and oxidation—and analyze how the electronic and steric characteristics of its substituents influence these processes. Furthermore, this document outlines robust, field-proven protocols for assessing the stability of this compound under various stress conditions, in alignment with regulatory expectations for pharmaceutical development.

Introduction: The Double-Edged Sword of Arylboronic Acid Reactivity

Arylboronic acids are celebrated for their versatile reactivity, which has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. However, the very features that make them excellent coupling partners—the electron-deficient boron center and the carbon-boron bond—also render them susceptible to degradation. Understanding and controlling the stability of these reagents is paramount to ensure reaction efficiency, reproducibility, and the purity of the final products. This is particularly critical in the pharmaceutical industry, where residual boronic acids can be considered potential genotoxic impurities.[1]

This guide will focus specifically on this compound, a compound with a unique substitution pattern that influences its stability in nuanced ways.

Structural Features and Predicted Stability of this compound

The stability of an arylboronic acid is not an intrinsic constant but is heavily influenced by the electronic and steric nature of the substituents on the aromatic ring.[2]

  • 3-Chloro Group: The chlorine atom at the meta position is an electron-withdrawing group through induction. This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom. A more electron-deficient boron center makes the boronic acid a stronger Lewis acid, which can increase its susceptibility to nucleophilic attack, a key step in base-catalyzed protodeboronation.[3]

  • 4-(4'-fluorobenzyloxy) Group: This ether linkage at the para position has a dual electronic effect. The oxygen atom is electron-donating through resonance, which would tend to stabilize the carbon-boron bond. However, the presence of the electronegative fluorine on the benzyl ring will have a subtle, long-range electron-withdrawing effect. The overall impact of this large group is likely a modest electron-donating effect on the phenylboronic acid core.

  • 4'-Fluoro Group: The fluorine atom on the benzyloxy moiety is strongly electron-withdrawing, which can influence the overall electronic nature of the molecule, albeit at a distance from the boronic acid group.

Overall Predicted Stability: The competing electronic effects of the chloro and fluorobenzyloxy substituents make a simple prediction of stability challenging. However, the presence of the electron-withdrawing chlorine group meta to the boronic acid likely plays a significant role in its reactivity and potential instability, particularly under basic conditions.

Key Degradation Pathways

There are two primary pathways through which this compound can degrade: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This is a common side reaction in Suzuki-Miyaura couplings and can be a significant source of impurity.[4] The rate of protodeboronation is highly dependent on pH.[4]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction between the boronic acid and an acid can lead to the cleavage of the C-B bond.[4]

  • Base-Catalyzed Protodeboronation: This is often the more problematic pathway, especially in the context of Suzuki-Miyaura reactions which are typically run under basic conditions.[4] The reaction proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the more reactive boronate species. This is followed by a rate-limiting reaction with water.[4] For arylboronic acids with electron-withdrawing groups, like this compound, the increased acidity can lead to a higher concentration of the reactive boronate anion at a given pH, thus accelerating protodeboronation.

G cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation Aryl_BOH2_acid Ar-B(OH)2 Transition_State_acid [Ar-B(OH)2-H]+ Transition State Aryl_BOH2_acid->Transition_State_acid Protonation H_plus H+ H_plus->Transition_State_acid Ar_H_acid Ar-H Transition_State_acid->Ar_H_acid C-B Cleavage B_OH3_acid B(OH)3 Transition_State_acid->B_OH3_acid Aryl_BOH2_base Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Boronate) Aryl_BOH2_base->Boronate Equilibrium OH_minus OH- OH_minus->Boronate Ar_H_base Ar-H Boronate->Ar_H_base Rate-limiting step B_OH4_minus [B(OH)4]- Boronate->B_OH4_minus H2O H2O H2O->Ar_H_base

Figure 1: Mechanisms of Acid- and Base-Catalyzed Protodeboronation.

Oxidation: Conversion to a Phenolic Impurity

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen and reactive oxygen species.[5][6] The resulting phenolic impurity can be difficult to remove from the desired product.

G Aryl_BOH2 Ar-B(OH)2 Intermediate Peroxyboronate Intermediate Aryl_BOH2->Intermediate Oxidant [O] (e.g., H2O2, O2) Oxidant->Intermediate Aryl_OBOH Aryl Borate Ester Intermediate->Aryl_OBOH Rearrangement Aryl_OH Ar-OH (Phenol) Aryl_OBOH->Aryl_OH Hydrolysis B_OH3 B(OH)3 Aryl_OBOH->B_OH3 Hydrolysis

Figure 2: General Pathway for the Oxidation of Arylboronic Acids.

Strategies for Enhancing Stability

Given the inherent instability of arylboronic acids, several strategies can be employed to mitigate degradation during storage and use.

  • Storage and Handling: Proper storage is the first line of defense. This compound should be stored in a cool, dark, and dry place.[7] Exposure to light, moisture, and elevated temperatures should be minimized.[7][8] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. When handling the material, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.[7]

  • Formation of Boronate Esters: Conversion of the boronic acid to a boronate ester, for example, by reaction with a diol like pinacol, can significantly enhance stability. These esters are generally less susceptible to protodeboronation and oxidation. The boronic acid can often be regenerated in situ under the reaction conditions.

  • pH Control: Since protodeboronation is pH-dependent, controlling the pH of solutions containing the boronic acid can help to minimize this degradation pathway. For many arylboronic acids, stability is greatest in a slightly acidic to neutral pH range.

Experimental Assessment of Chemical Stability: A Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][9] The following is a comprehensive protocol for assessing the stability of this compound, based on ICH guidelines.[9][10]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Start->Thermal Expose to Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Expose to Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC NMR NMR Analysis Oxidation->NMR Thermal->HPLC Thermal->NMR Photolytic->HPLC Photolytic->NMR Neutralize->HPLC Neutralize->NMR Characterize Characterize Degradants HPLC->Characterize NMR->Characterize

Figure 3: Workflow for a Forced Degradation Study.

Materials and Reagents
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Deuterated solvents for NMR (e.g., DMSO-d6, CD3CN)

Analytical Methodology

A stability-indicating HPLC method is crucial. A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[11][12][13]

  • NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can be used to monitor the degradation process and to characterize the structure of any major degradants.[4][14][15][16][17] ¹¹B NMR is particularly useful for observing changes at the boron center.[4][14][15][16][17]

Forced Degradation Protocol

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[5][9]

1. Acidic Hydrolysis:

  • Treat the sample solution with 0.1 M HCl.
  • Maintain at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
  • Withdraw aliquots at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

2. Basic Hydrolysis:

  • Treat the sample solution with 0.1 M NaOH.
  • Maintain at room temperature for a specified period.
  • Withdraw aliquots, neutralize with an equivalent amount of acid, and analyze.

3. Oxidative Degradation:

  • Treat the sample solution with 3% H₂O₂.
  • Maintain at room temperature for a specified period.
  • Analyze aliquots at various time points.

4. Thermal Degradation:

  • Expose a solid sample and a solution of the sample to elevated temperature (e.g., 60°C) in a stability chamber.
  • Analyze at specified time points.

5. Photolytic Degradation:

  • Expose a solid sample and a solution of the sample to a light source that provides both UV and visible light, as specified in ICH Q1B.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples after a specified exposure time.

Data Analysis and Interpretation

The results of the forced degradation study should be presented in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration/Intensity% Degradation of Parent CompoundNumber of Degradants DetectedMajor Degradant(s) (Proposed Structure)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, RT8 hours
3% H₂O₂, RT24 hours
60°C (Solid)7 days
60°C (Solution)7 days
Photolytic (ICH Q1B)1.2 million lux hours

The data from this table will reveal the lability of this compound to specific stress conditions and will guide the development of appropriate storage, handling, and reaction conditions.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its successful application in organic synthesis, particularly in the context of drug development. While the presence of an electron-withdrawing chloro group suggests a potential susceptibility to base-catalyzed protodeboronation, a comprehensive understanding of its stability profile can only be achieved through rigorous experimental evaluation. The forced degradation studies outlined in this guide provide a robust framework for such an assessment. By understanding the degradation pathways and implementing appropriate stabilization strategies, researchers can ensure the quality and reliability of this important synthetic building block.

References

The Strategic Synthesis and Application of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid, a key building block in contemporary medicinal chemistry. We delve into its strategic synthesis, elucidating the chemical principles that underpin its creation, and explore its critical role in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also a deeper understanding of the rationale behind its molecular design and application.

Introduction: The Emergence of a Privileged Scaffold

The landscape of drug discovery is increasingly dominated by the pursuit of highly specific and potent small molecule inhibitors, particularly in the field of oncology. Within this context, substituted phenylboronic acids have emerged as indispensable tools, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound (CAS No: 849062-39-1) represents a sophisticated iteration of this class of reagents, incorporating a unique combination of structural motifs designed to impart desirable physicochemical and pharmacological properties to target molecules.

The strategic placement of a chlorine atom, a 4-fluorobenzyloxy group, and a boronic acid moiety on a phenyl ring creates a versatile scaffold. The boronic acid group serves as a reactive handle for carbon-carbon bond formation, enabling the construction of complex biaryl structures common in kinase inhibitors. The chloro and 4-fluorobenzyloxy substituents, in turn, are not mere decorations; they are carefully chosen to modulate factors such as metabolic stability, protein-ligand interactions, and overall pharmacokinetic profiles of the final drug candidates. The 4-fluorobenzyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance binding affinity and improve metabolic resistance. This guide will illuminate the path from its conceptualization to its practical application, providing the scientific community with a detailed roadmap for its synthesis and use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 849062-39-1[1]
Molecular Formula C₁₃H₁₁BClFO₃
Molecular Weight 280.49 g/mol
Appearance Solid
Melting Point 181-186 °C
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.General knowledge
SMILES OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1
InChI 1S/C13H11BClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7,17-18H,8H2

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence. This strategy involves the initial preparation of a key intermediate, 3-chloro-4-hydroxyphenylboronic acid, followed by a Williamson ether synthesis to introduce the 4-fluorobenzyl moiety. This approach allows for the late-stage introduction of the benzyloxy group, providing flexibility and avoiding potential complications with protecting groups during the borylation step.

Logical Flow of the Synthetic Strategy

G A Starting Material: 2-Chloro-4-bromophenol B Intermediate: 3-Chloro-4-hydroxyphenylboronic acid A->B Step 1: Borylation C Final Product: this compound B->C Step 2: Etherification

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 3-Chloro-4-hydroxyphenylboronic acid

The initial step focuses on the regioselective introduction of the boronic acid group. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. The choice of starting material, 2-chloro-4-bromophenol, is critical as the bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, thus directing the borylation to the desired position. The hydroxyl group requires protection prior to this step to prevent interference with the organolithium reagent.

Reaction Scheme:

  • Protection of the hydroxyl group: The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent its acidic proton from quenching the organolithium reagent in the subsequent step.

  • Lithium-Halogen Exchange and Borylation: The protected 2-chloro-4-bromophenol undergoes lithium-halogen exchange with an organolithium reagent such as n-butyllithium at low temperature. The resulting aryllithium species is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester.

  • Deprotection and Hydrolysis: The protecting group is removed, and the boronate ester is hydrolyzed under acidic conditions to yield 3-chloro-4-hydroxyphenylboronic acid.

Detailed Protocol (Adapted from similar syntheses):

  • Protection: To a solution of 2-chloro-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq) followed by tert-butyldimethylsilyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

  • Borylation: Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic. Stir vigorously for 2 hours. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-chloro-4-hydroxyphenylboronic acid.

Step 2: Williamson Ether Synthesis to Yield this compound

With the key intermediate in hand, the final step involves the formation of the ether linkage. The Williamson ether synthesis is a reliable and well-established method for this transformation.

Reaction Scheme:

The phenolic hydroxyl group of 3-chloro-4-hydroxyphenylboronic acid is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from 4-fluorobenzyl bromide.

Detailed Protocol:

  • To a solution of 3-chloro-4-hydroxyphenylboronic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to afford pure this compound.

Characterization and Quality Control

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the benzylic CH₂ protons around 5.0-5.5 ppm, and a broad singlet for the B(OH)₂ protons which is D₂O exchangeable. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom (which may be broad).
¹⁹F NMR A singlet for the fluorine atom on the 4-fluorobenzyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (280.49 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.

The Role in Drug Discovery: A Gateway to Novel Kinase Inhibitors

This compound is a prime example of a building block designed for purpose in modern drug discovery. Its primary application lies in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in a wide array of targeted therapeutics, particularly kinase inhibitors.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The boronic acid functionality of the title compound makes it an ideal coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)Ln-X B->C R¹-X D Transmetalation C->D [R²-B(OR)₃]⁻ E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, this compound would be coupled with a heterocyclic halide (e.g., a pyrimidine, quinazoline, or pyrazole derivative) to construct the core of a kinase inhibitor. The chloro and 4-fluorobenzyloxy substituents on the boronic acid play a crucial role in the biological activity of the final product. The chlorine atom can form important halogen bonds with the target protein, while the 4-fluorobenzyloxy group can occupy hydrophobic pockets and contribute to favorable pharmacokinetic properties.

While a specific, publicly disclosed drug that incorporates this exact molecule is not readily identifiable, its structural motifs are present in numerous kinase inhibitors that have entered clinical trials or received regulatory approval. For instance, the anilino-quinazoline scaffold, often constructed via Suzuki-Miyaura coupling, is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and other kinases implicated in cancer.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or in a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound stands as a testament to the principles of rational drug design and the enabling power of modern synthetic chemistry. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a powerful tool to construct novel and highly functionalized molecules with therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of empowering researchers to leverage this valuable building block in their own drug discovery endeavors. The continued exploration of such sophisticated reagents will undoubtedly pave the way for the next generation of targeted therapies.

References

A Technical Guide to 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid: Synthesis, Application, and Strategic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid, a key chemical intermediate in modern medicinal chemistry. We will explore its structural features, physicochemical properties, and a generalized synthetic approach. The core focus will be on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery for forging critical carbon-carbon bonds. A detailed case study, complete with a validated experimental protocol, will illustrate its strategic use in the synthesis of advanced kinase inhibitor scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Core Properties

This compound (CAS Number 849062-39-1) is a polysubstituted arylboronic acid.[1][2] Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a chlorine atom, and a 4-fluorobenzyloxy ether moiety. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis, particularly for creating complex biaryl structures common in pharmacologically active molecules.[3][4]

The boronic acid group is the key reactive handle, enabling its participation in palladium-catalyzed cross-coupling reactions. The chloro and fluorobenzyloxy substituents provide steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profiles of the final target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849062-39-1[2]
Molecular Formula C₁₃H₁₁BClFO₃[2][5]
Molecular Weight 280.49 g/mol [2][5]
Physical Form Solid[2]
Melting Point 181-186 °C[2]

Synthesis and Purification Strategy

While specific, dedicated publications on the synthesis of this exact molecule are sparse, a general and robust synthetic route can be inferred from established organometallic chemistry principles. The most common approach involves the lithiation of a suitably protected aryl bromide followed by quenching with a trialkyl borate.

A Plausible Synthetic Workflow:

  • Starting Material Synthesis: The synthesis would begin with a commercially available precursor, such as 2-chloro-1-bromo-4-hydroxybenzene. The hydroxyl group is first protected by etherification with 4-fluorobenzyl bromide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF.

  • Lithium-Halogen Exchange: The resulting aryl bromide is dissolved in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen).

  • Borylation: A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

  • Hydrolysis and Isolation: The reaction is carefully quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester to the desired phenylboronic acid. The product can then be isolated through extraction and purified, often by recrystallization, to remove impurities like boroximes (anhydride trimers), which can hinder subsequent coupling reactions.[6]

This general method allows for the regioselective introduction of the boronic acid group, providing the final compound in good yield.[7]

The Suzuki-Miyaura Coupling: The Core Application

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores of countless pharmaceutical agents.[8]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate.[8][10]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki reaction is a well-understood catalytic cycle involving three key steps:[9][11]

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with the organohalide (R¹-X), inserting itself into the carbon-halide bond to form a new organopalladium(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., Na₂CO₃, Cs₂CO₃), forming a borate species. This borate then transfers its organic group (R²) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[9][10] This is the crucial step where the boronic acid building block is incorporated.

  • Reductive Elimination: The two organic ligands (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond (R¹-R²) of the final product. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_B R¹-Pd(II)L₂-R² Pd0->PdII_B PdII_A R¹-Pd(II)L₂-X PdII_A->Pd0 Transmetal Transmetalation PdII_A->Transmetal [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) PdII_B->PdII_A RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RX_in R¹-X Boronic_in [R²-B(OH)₃]⁻ Product_out R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Arylboronic acids like this compound are frequently used in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[12][13][14] They are often coupled with nitrogen-containing heterocycles (e.g., pyrimidines, pyrazoles, imidazoles) which are common scaffolds in kinase inhibitor design.

The following protocol is a representative example adapted from procedures found in patents for kinase inhibitor synthesis, demonstrating the practical application of our title compound.

Experimental Protocol: Coupling with a Heterocyclic Chloride

Objective: To synthesize a biaryl compound by coupling this compound with a generic heterocyclic chloride (e.g., 2-chloro-N-methylpyrimidine-4-amine).

Workflow start Combine Reactants & Catalyst reaction Heat under Inert Atmosphere (e.g., 90°C, 16h) start->reaction Add Solvent & Base workup Aqueous Workup (Cool, Dilute, Extract) reaction->workup Reaction Complete purify Purification (Flash Chromatography) workup->purify Crude Product product Isolate Pure Product purify->product Purified Fractions

Caption: General workflow for a typical Suzuki-Miyaura coupling experiment.

Table 2: Reagents and Reaction Conditions

ComponentRoleMolar Eq.Amount
Heterocyclic ChlorideElectrophile1.0(e.g., 1.0 mmol, 143 mg)
This compoundNucleophile1.21.2 mmol, 336 mg
Pd(dppf)Cl₂·CH₂Cl₂Catalyst0.050.05 mmol, 41 mg
Sodium Carbonate (Na₂CO₃)Base3.03.0 mmol, 318 mg
1,4-Dioxane / Water (4:1)Solvent-5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heterocyclic chloride (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species active in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe. A degassed solvent minimizes dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[6]

Rationale for Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) provides the necessary electronic and steric properties to facilitate the catalytic cycle efficiently, especially with challenging substrates.

  • Base: Sodium carbonate is a common, cost-effective inorganic base. Its role is to activate the boronic acid by forming the more nucleophilic borate anion, which is essential for the transmetalation step.[10]

  • Solvent System: The dioxane/water mixture is a standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

  • Excess Boronic Acid: A slight excess (1.2 eq) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

Handling, Storage, and Safety

This compound is classified as an irritant, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[5]

  • Storage: Boronic acids can be susceptible to dehydration (forming boroximes) and degradation. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion

This compound is a strategically designed building block whose value is realized through its application in Suzuki-Miyaura cross-coupling reactions. Its trifunctional nature—the reactive boronic acid, the modulating chlorine atom, and the benzyloxy moiety—provides medicinal chemists with a powerful tool for the modular synthesis of complex, biologically active molecules. Understanding the principles behind its application, as detailed in this guide, is essential for leveraging its full potential in the rapid and efficient development of next-generation therapeutics.

References

Navigating New Frontiers: A Technical Guide to the Research Potential of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid, a versatile chemical intermediate with significant, yet underexplored, potential across multiple scientific disciplines. We will dissect its core attributes and lay out a strategic roadmap for future research endeavors, moving beyond its current applications to unlock novel discoveries in medicinal chemistry, materials science, and beyond.

Foundational Understanding: Physicochemical Properties and Synthesis

This compound is a substituted phenylboronic acid. The presence of a chlorine atom, a fluorinated benzyl ether group, and the boronic acid moiety itself bestows upon the molecule a unique combination of reactivity and structural features. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups.[1] They are generally stable, non-toxic, and considered "green" compounds due to their degradation to boric acid.[2][3]

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C13H11BClFO3
Molecular Weight 280.49 g/mol
Appearance Solid
Melting Point 181-186 °C[4]
CAS Number 849062-39-1[5]

A robust and scalable synthesis is paramount for enabling extensive research. The synthesis of aryl boronic acids can be achieved through several methods, including the reaction of arylmetal intermediates with borate esters or through palladium-catalyzed cross-coupling reactions.[2] A common synthetic route for substituted phenylboronic acids involves the reaction of an appropriate aryl halide with a diboronic acid reagent.[2]

Synthesis_Workflow A Starting Aryl Halide C Miyaura Borylation A->C Pd Catalyst, Base B Diboron Reagent B->C D This compound C->D

Figure 1: A generalized synthetic workflow for this compound via Miyaura borylation.

Core Research Area: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound make it a compelling starting point for the synthesis of novel therapeutic agents. The presence of the boronic acid group, a known pharmacophore in several approved drugs, immediately suggests its potential for targeted therapies.[1][2]

Protease Inhibitors

Boronic acids are well-established as potent inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue.[1][6] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis.[6] Dipeptidyl boronic acids have shown significant promise as proteasome inhibitors for the treatment of cancer and inflammatory diseases.[7]

Proposed Research Workflow: Screening for Novel Protease Inhibitors

  • Target Selection: Identify a panel of therapeutically relevant serine proteases (e.g., thrombin, trypsin, chymotrypsin, and viral proteases).[8]

  • Library Synthesis: Utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a library of derivatives.[9] This reaction is exceptionally well-suited for this purpose due to its tolerance of a wide range of functional groups and its mild reaction conditions.[10][11][12]

Suzuki_Coupling A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (R-X) B->C Pd Catalyst, Base D Novel Biaryl Compound C->D E In vitro Protease Assay D->E F Lead Compound Identification E->F

Figure 2: Workflow for the synthesis and screening of a protease inhibitor library.

  • In Vitro Screening: Employ fluorescence-based or colorimetric assays to determine the inhibitory activity (IC50 values) of the synthesized compounds against the target proteases.

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to identify key structural features that contribute to potency and selectivity. This will guide the design of next-generation inhibitors.

Targeted Drug Delivery

Phenylboronic acid (PBA) and its derivatives are gaining attention for their potential in targeted cancer therapy.[13] This is due to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells.[13][14] This interaction can be exploited for the targeted delivery of therapeutic agents.[14]

Emerging Research Area: Advanced Organic Materials

The electronic properties of this compound, particularly the presence of the electron-withdrawing chlorine and the polar C-F bond, make it an intriguing building block for novel organic materials with applications in optoelectronics.[10] Boronic acid derivatives are utilized in the fabrication of functional materials for electronics, optics, and energy storage.[3]

Organic Light-Emitting Diodes (OLEDs)

Through strategic coupling reactions, this boronic acid can be incorporated into conjugated polymers or small molecules designed for use as emissive or charge-transport layers in OLED devices.[10] The Suzuki-Miyaura coupling is a powerful tool for creating the carbon-carbon bonds necessary for these conjugated systems.[3]

Proposed Research Workflow: Development of Novel Emissive Materials

  • Monomer Synthesis: Synthesize a series of conjugated monomers where this compound is coupled with various aromatic systems (e.g., thiophenes, fluorenes) via Suzuki-Miyaura coupling.

  • Polymerization: Employ polymerization techniques such as Yamamoto or Suzuki polycondensation to create novel conjugated polymers.

  • Photophysical Characterization: Investigate the absorption and emission properties of the synthesized materials in solution and as thin films. Key parameters to measure include quantum yield and emission wavelength.

  • Device Fabrication and Testing: Fabricate prototype OLED devices incorporating the new materials and evaluate their performance metrics, such as external quantum efficiency (EQE), luminance, and operational stability.

Unexplored Avenue: Chemical Sensors and Probes

The boronic acid moiety is known to interact with diols, a property that can be harnessed for the development of chemical sensors.[1] This reversible covalent interaction with 1,2- or 1,3-diols can lead to significant changes in fluorescence, making boronic acid-based compounds excellent candidates for fluorescent sensors.[15][16][17]

Saccharide Sensors

The reversible covalent interaction between boronic acids and diols can be exploited to design fluorescent or colorimetric sensors for saccharides.[1][15] This has been a significant area of research, with applications in detecting glucose and other biologically important sugars.[16][17]

Proposed Research Workflow: Design of a Fluorescent Saccharide Sensor

  • Fluorophore Conjugation: Synthesize a derivative where a fluorescent reporter molecule (e.g., a coumarin or fluorescein derivative) is attached to the 3-Chloro-4-(4'-fluorobenzyloxy)phenyl scaffold.

  • Binding Studies: Use fluorescence spectroscopy to investigate the change in fluorescence intensity or wavelength upon the addition of various saccharides (e.g., glucose, fructose).[15][17]

  • Selectivity and Sensitivity Assessment: Determine the binding constants and detection limits for different saccharides to evaluate the sensor's performance.

Sensor_Mechanism A Boronic Acid-Fluorophore Conjugate C Reversible Covalent Bonding A->C B Saccharide (Diol) B->C D Change in Fluorescence Signal C->D

Figure 3: The fundamental mechanism of a boronic acid-based fluorescent saccharide sensor.

Conclusion and Future Outlook

This compound represents a largely untapped resource for innovation. Its unique structural and electronic features provide a solid foundation for the development of novel therapeutics, advanced materials, and sensitive chemical probes. The research directions outlined in this guide are not exhaustive but are intended to stimulate further investigation and unlock the full potential of this versatile molecule. By pursuing these and other creative research avenues, the scientific community can leverage the distinct properties of this compound to address pressing challenges in medicine, technology, and beyond.

References

Methodological & Application

Advanced Suzuki Coupling Strategies: Utilizing 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid with Challenging Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents and advanced materials.[1] This guide provides an in-depth analysis and a field-proven protocol for the coupling of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid , a structurally complex and relevant building block, with aryl chlorides. The primary challenge in this transformation is the inherent inertness of the Carbon-Chlorine (C-Cl) bond. This document elucidates the mechanistic hurdles and presents a systematic approach to overcoming them through rational selection of catalyst systems, bases, and solvents, empowering researchers to successfully employ this and similar challenging substrates in their synthetic campaigns.

Introduction: The Challenge of Aryl Chlorides

The synthesis of complex biaryl scaffolds is fundamental to drug discovery. While aryl bromides and iodides are common substrates in Suzuki couplings due to their higher reactivity, their cost and lower natural abundance are significant drawbacks. Aryl chlorides are economically and environmentally preferable starting materials.[2] However, the strength of the C-Cl bond presents a high activation barrier for the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[1][3]

Standard palladium catalysts, such as Pd(PPh₃)₄, are frequently ineffective for these transformations.[4] Success hinges on the use of specialized catalytic systems featuring bulky, electron-rich ligands that enhance the reactivity of the palladium center, making the cleavage of the C-Cl bond feasible under practical laboratory conditions.[5][6] This guide focuses on providing a robust framework for achieving high-yield couplings with this compound, a substrate embodying both the aryl chloride challenge and the presence of other functional groups that demand mild reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl chloride (Ar¹-Cl). This is the most challenging step for aryl chlorides and requires a highly electron-rich palladium center to proceed efficiently.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (Ar²) to the Pd(II) complex. The base facilitates the formation of a more nucleophilic boronate "ate" complex [Ar²B(OH)₃]⁻, which is crucial for this step.[8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[3][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar¹-Cl PdII_A Ar¹-Pd(II)L_n-Cl (Oxidative Addition Complex) OA->PdII_A TM Transmetalation PdII_A->TM [Ar²B(OH)₃]⁻ PdII_B Ar¹-Pd(II)L_n-Ar² (Di-organopalladium Complex) TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product Ar¹-Ar² Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Oven-dry glassware B Add solids: Aryl Chloride, Boronic Acid, Base (K₃PO₄) A->B C Add Catalyst (SPhos Precatalyst) B->C D Seal vial with septum E Evacuate & backfill with Argon (3x) D->E F Add degassed solvents (Dioxane/H₂O) via syringe E->F G Heat with vigorous stirring (e.g., 100 °C) F->G H Monitor by TLC/LC-MS I Cool to RT, dilute with Ethyl Acetate H->I J Wash with H₂O & Brine I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L Purify by Flash Column Chromatography K->L M Characterize final product L->M

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the quest for novel molecular architectures with tailored properties is perpetual. 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid emerges as a key building block, offering a unique combination of electronic and steric features for the synthesis of complex organic molecules. Its utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which have revolutionized C-C bond formation.[1][2] This guide provides an in-depth exploration of the application of this versatile reagent in Suzuki-Miyaura, Heck, and Sonogashira couplings, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The presence of the chloro and fluorobenzyloxy substituents provides handles for modulating biological activity and material properties, making this boronic acid a valuable asset in drug discovery and the development of advanced materials.[3]

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[4] The general catalytic cycle, particularly for the widely used Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

dot digraph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation\n(Ar'-B(OH)2, Base)"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Ar'" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } केंदot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium(II) complex, a step that is critically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most utilized palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds, owing to its mild conditions and tolerance of a wide array of functional groups.[6][7] this compound is an excellent substrate for these reactions, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds.

Causality Behind Experimental Choices
  • Palladium Precatalyst: The choice of the palladium source is critical. Pre-formed catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand are common. For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[1]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For general applications, triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are robust choices. For more demanding substrates, specialized biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.

  • The Role of the Base: A base is essential for the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system can dramatically influence the reaction rate and yield. Aqueous mixtures of solvents like dioxane, THF, or DMF are commonly employed.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Suzuki_Workflow reagents {Reactant Loading| this compound (1.2 equiv) Aryl bromide (1.0 equiv) Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) Base (e.g., K₂CO₃, 2.0 equiv) } solvent {Solvent Addition| Degassed Dioxane/H₂O (4:1) } reagents->solvent reaction {Reaction Conditions| Stir at 80-100 °C under inert atmosphere Monitor by TLC/LC-MS } solvent->reaction workup {Workup| Cool to RT Dilute with EtOAc Wash with H₂O and brine } reaction->workup purification {Purification| Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography } workup->purification

Materials:

  • This compound

  • Aryl or heteroaryl bromide/iodide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane and Water, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Boronic Acid 1.1 - 1.5 equiv.Ensures complete consumption of the often more valuable aryl halide.
Aryl Halide 1.0 equiv.Limiting reagent. Reactivity order: I > Br > Cl.
Pd Catalyst 1-5 mol%Typical catalytic loading for efficient turnover.
Base 2-3 equiv.Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OBiphasic systems are common and often enhance reaction rates.
Temperature 80 - 120 °CProvides thermal energy to overcome activation barriers.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling.

II. The Heck Reaction: Alkenylation of Aryl Systems

The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[8][9] While less common with boronic acids directly, oxidative Heck-type reactions have been developed where the boronic acid serves as the aryl source in the presence of an oxidant.[10]

Key Considerations for Oxidative Heck-Type Reactions
  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond formation. Common oxidants include benzoquinone, Ag₂CO₃, or even molecular oxygen.

  • Ligand: The choice of ligand can influence the regioselectivity of the alkene insertion.

  • Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl-palladium species to the alkene, followed by syn-β-hydride elimination, often leading to the E-isomer of the product.

Protocol Outline: Oxidative Heck-Type Coupling
  • Setup: Combine this compound (1.5 equiv.), the alkene (1.0 equiv.), a Pd(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF, DMSO).

  • Reaction: Heat the mixture under an air or oxygen atmosphere at 80-120 °C.

  • Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described for the Suzuki-Miyaura reaction.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[11] Similar to the Heck reaction, a direct Sonogashira coupling with a boronic acid is not the standard pathway. However, Sonogashira-type couplings of boronic acids have been developed, typically requiring an oxidant.[12]

Mechanistic Nuances and Reagent Choices
  • Catalyst System: A dual catalyst system of palladium and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free versions have also been developed.[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.

  • Oxidative Variant: For the coupling with a boronic acid, an oxidant is necessary to facilitate the catalytic cycle.

Illustrative Protocol: Oxidative Sonogashira-Type Coupling
  • Reagents: In a reaction vessel, combine this compound (1.5 equiv.), the terminal alkyne (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), an oxidant, and a solvent/base mixture (e.g., triethylamine).

  • Execution: Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Analysis: Monitor the reaction until completion and then proceed with a standard workup and purification.

Conclusion: Enabling Innovation in Chemical Synthesis

This compound stands as a potent and versatile tool for the modern synthetic chemist. Its successful application in palladium-catalyzed cross-coupling reactions hinges on a sound understanding of the underlying reaction mechanisms and the judicious selection of reaction parameters. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block, paving the way for the discovery and creation of novel molecules with significant scientific and therapeutic impact.

References

Application Notes and Protocols for the Use of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals and advanced organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds, particularly for creating these vital biaryl structures.[1][2][3] This is due to its operational simplicity, broad functional group tolerance, the commercial availability of diverse boronic acids, and the generation of non-toxic boron-containing byproducts.[2][3][4]

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a valuable building block for drug discovery, incorporating several key structural features. The chloro-substituent provides a potential vector for further functionalization, while the fluorobenzyloxy moiety can enhance metabolic stability and binding interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (or pseudohalide) coupling partner. This step forms a square-planar Pd(II) complex.[1][6] The reactivity of the halide is generally I > Br > OTf >> Cl.[3][4] The coupling of aryl chlorides, such as those that would react with our subject boronic acid, often requires more electron-rich and bulky phosphine ligands to facilitate this typically rate-limiting step.[5][7]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[1] The presence of a base is essential for this step.[8][9] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][10][11] The choice of base can significantly influence the reaction rate and yield.[8]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex are coupled, forming the new carbon-carbon bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Visualizing the Mechanism and Workflow

To better illustrate the process, the following diagrams outline the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L2) (Aryl Palladium Halide) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation_Complex Ar-Pd(II)-Ar'(L2) (Diaryl Palladium Complex) Oxidative_Addition->Transmetalation_Complex Transmetalation (+ Ar'-B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (- Ar-Ar') Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 (Boronic Acid) Boronic_Acid->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Halide, Boronic Acid, Base, and Solvent to Flask start->reagents inert 2. Degas Mixture and Purge with Inert Gas (Ar or N2) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand inert->catalyst reaction 4. Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup: Quench, Extract, Wash, Dry monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification characterization 8. Characterize Final Product (NMR, MS, mp) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableContains varying amounts of the corresponding anhydride.[12]
Aryl Bromide≥98%Commercially AvailableThe coupling partner.
Pd(OAc)₂ (Palladium(II) Acetate)Catalyst GradeCommercially AvailableA common palladium precursor.[4]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableA bulky, electron-rich ligand suitable for coupling aryl chlorides/bromides.
K₃PO₄ (Potassium Phosphate)Anhydrous, ≥98%Commercially AvailableAn effective base for Suzuki couplings.[8]
1,4-DioxaneAnhydrousCommercially AvailableA common solvent for this reaction.[5][13]
Deionized WaterIn-houseUsed in the solvent mixture.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
Brine (Saturated NaCl solution)In-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15][16]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[14][15][16]

  • Inert Atmosphere: The reaction is sensitive to oxygen. Use standard Schlenk line or glovebox techniques to maintain an inert atmosphere of argon or nitrogen.

  • Reagent Handling: this compound is a warning-level hazard, causing skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and contact with skin and eyes.[12][14][15] Consult the Safety Data Sheet (SDS) for all reagents before use.[14][15][16][17]

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry oven- or flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

    • Degas the resulting suspension by bubbling argon or nitrogen through the mixture for 15-20 minutes. Alternatively, subject the mixture to three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Briefly evacuate and backfill the flask with inert gas three times.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[19]

Discussion and Troubleshooting

Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for a successful Suzuki coupling, especially with challenging substrates like aryl chlorides. While this protocol uses a Pd(OAc)₂/SPhos system, other highly active catalysts include those based on Buchwald or Fu's research, often employing bulky, electron-rich phosphine ligands.[7][20] For less reactive aryl halides, increasing catalyst loading (e.g., to 5 mol%) may be beneficial.

The Role of the Base: The base plays a multifaceted role, primarily to facilitate the transmetalation step.[1][8] K₃PO₄ is a strong base that is often effective. Other common bases include carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH).[1][8] The choice of base can be substrate-dependent and may require screening for optimal results.

Solvent System: A mixture of an organic solvent and water is common in Suzuki couplings.[1][5] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, but often require a different base (e.g., KF). Common organic solvents include toluene, THF, and DMF.[1][5]

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing and use of an inert atmosphere.
Low reaction temperatureIncrease the temperature, but be mindful of potential boronic acid decomposition.
Inappropriate catalyst/ligandScreen other palladium precatalysts and bulky phosphine ligands.
Protodeborylation Presence of excess water or acidUse anhydrous base and solvent if possible. Ensure the reaction is not overly acidic during workup.
Homocoupling of Boronic Acid Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
High catalyst loadingReduce the catalyst loading once optimal conditions are found.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as a versatile building block in this context. The protocol and guidelines presented here offer a robust starting point for researchers. By understanding the key mechanistic principles and the roles of each reaction component, scientists can effectively troubleshoot and optimize conditions to achieve high yields of the desired biaryl products, accelerating the pace of discovery in pharmaceutical and materials science.

References

The Strategic Utility of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Organoboron compounds, particularly arylboronic acids, have become indispensable tools for medicinal chemists, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid stands out as a sophisticated building block. Its unique substitution pattern—a chloro group ortho to the boronic acid, and a fluorinated benzyloxy group para to it—offers a nuanced combination of steric and electronic properties that can be leveraged to fine-tune a drug candidate's interaction with its biological target, as well as to enhance its pharmacokinetic profile.

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds between sp²-hybridized carbon atoms.[3][4] This reaction's tolerance for a wide range of functional groups and its typically mild conditions make it ideal for the late-stage functionalization of complex intermediates in a synthetic sequence. The 3-chloro-4-(4'-fluorobenzyloxy)phenyl motif is a key structural component found in several potent kinase inhibitors, underscoring the importance of this boronic acid in the development of targeted cancer therapies.

Core Application: Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. The 3-chloro-4-(4'-fluorobenzyloxy)phenyl moiety is a well-established pharmacophore that can effectively anchor a molecule within the ATP-binding pocket of certain kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

A prime example of the significance of this structural unit is in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[5][6] While many reported syntheses of Lapatinib utilize the corresponding aniline, 3-chloro-4-(3-fluorobenzyloxy)aniline, as the key intermediate, the strategic use of this compound in a Suzuki-Miyaura coupling provides a convergent and modular route to access Lapatinib analogues and other related kinase inhibitors.[7] The chloro and fluorobenzyloxy groups contribute to the overall binding affinity and metabolic stability of the final drug molecule.[5][6]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a heterocyclic halide, a common strategy for assembling the core of many kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions BoronicAcid This compound Product Biaryl Product (Kinase Inhibitor Scaffold) BoronicAcid->Product ArylHalide Heterocyclic Halide (e.g., 4-chloro-7-iodoquinazoline) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Heat Heat (e.g., 90 °C) Heat->Product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound849062-39-1280.491.21.2
4-Chloro-7-iodoquinazoline (example)98556-31-1292.481.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.1110 mL-
Deionized Water7732-18-518.022 mL-

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (336.6 mg, 1.2 mmol), 4-chloro-7-iodoquinazoline (292.5 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of deionized water to the flask. Degas the solvent mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be screened for optimization.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Stronger bases like cesium carbonate or potassium phosphate may be required for less reactive aryl chlorides.[8]

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. The water is crucial for the activation of the boronic acid by the base.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the degradation of the catalyst and ensures a high yield.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are key to its utility in medicinal chemistry. The strategic placement of substituents allows for a systematic exploration of the structure-activity relationship of the resulting compounds.

  • 3-Chloro Group: The chlorine atom at the 3-position can serve multiple purposes. It can induce a specific conformation of the phenyl ring, which may be optimal for binding to the target protein. Additionally, it can form halogen bonds with amino acid residues in the active site, thereby increasing binding affinity.

  • 4-(4'-fluorobenzyloxy) Group: This larger substituent at the 4-position often extends into a more solvent-exposed region of the binding pocket. The fluorine atom on the benzyl ring is a common modification in medicinal chemistry to improve metabolic stability and enhance binding affinity through favorable interactions. The ether linkage provides rotational flexibility, allowing the molecule to adopt an optimal conformation for binding.

By systematically modifying the coupling partner in the Suzuki-Miyaura reaction, researchers can rapidly generate a library of analogues to probe the SAR and optimize the potency and selectivity of their drug candidates.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl compounds, particularly kinase inhibitors for targeted cancer therapy. The detailed protocol and the understanding of the structural rationale behind its use empower researchers to effectively utilize this reagent in their drug discovery programs.

References

Application Notes & Protocols: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is a multifunctional building block of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifecta of functional handles—a reactive boronic acid, a strategically placed chloro substituent, and a fluorinated benzyloxy ether—offers chemists a powerful tool for constructing complex molecular architectures.

The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its mild conditions, broad functional group tolerance, and efficiency in forming C(sp²)–C(sp²) carbon-carbon bonds.[1] The resulting biaryl structures are privileged motifs in numerous biologically active compounds and advanced materials.[1][2]

This guide provides an in-depth look at the properties, applications, and detailed protocols for leveraging this compound in your synthetic endeavors.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for its effective use and storage.

PropertyValueSource
CAS Number 849062-39-1[3]
Molecular Formula C₁₃H₁₁BClFO₃
Molecular Weight 276.5 g/mol -
Appearance Solid
Melting Point 181-186 °C
SMILES OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1

Stability and Storage: Arylboronic acids can be susceptible to decomposition, particularly protodeboronation under certain aqueous or acidic conditions, and can form anhydrides (boroxines) upon standing. While often stable, boronic esters (e.g., pinacol esters) can offer enhanced stability for purification and long-term storage.[4][5] For optimal stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen).

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the synthesis of complex biaryl compounds.[2][6]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

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// Edges Pd0 -> OxAdd [label=" + Ar¹-X"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> ArPdX; ArPdX -> Transmetal; BoronicAcid -> Transmetal [label=" + [Ar²B(OH)₃]⁻", dir=back]; Base -> BoronicAcid [style=dashed, arrowhead=none]; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .enddot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. For reactions involving aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is activated by a base, which converts the boronic acid to a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Strategic Advantage of the Substituents

The substituents on this compound are not merely passive decorations; they provide distinct synthetic advantages:

  • Chloro Group: While the boronic acid is the primary reactive site for the initial Suzuki-Miyaura coupling, the chloro group remains intact. This allows for a second, sequential cross-coupling reaction at a later stage, providing a pathway to complex, unsymmetrical poly-aryl systems.[8][9] This orthogonality is a powerful tool in combinatorial chemistry and library synthesis.

  • 4'-Fluorobenzyloxy Group: The fluorinated benzyl ether serves multiple purposes. It acts as a stable protecting group for the phenolic oxygen under many reaction conditions. The fluorine atom can be a useful probe for NMR studies and can modulate the electronic properties and metabolic stability of the final molecule, a common strategy in drug design.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials & Reagents:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (Buchwald Ligand, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[10]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst/Ligand & Degassed Solvent B->C D 4. Heat with Stirring (e.g., 100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (EtOAc / Water) E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Optimization & Troubleshooting

For challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, systematic optimization may be necessary.

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Alternative)Rationale
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosPd(PPh₃)₄Ligand choice is critical for activating C-Cl bonds and stabilizing the catalyst.[7]
Base K₃PO₄Cs₂CO₃K₂CO₃Stronger bases like Cs₂CO₃ can accelerate transmetalation but may affect sensitive functional groups.[11]
Solvent Dioxane / H₂OToluene / H₂OTHF / H₂OSolvent choice affects reagent solubility and reaction temperature.
Temperature 100 °C110-120 °C80 °CHigher temperatures can improve rates for C-Cl bond activation but may increase side reactions.

Application in Sequential Cross-Coupling

The presence of the chloro-substituent enables a powerful two-step synthetic sequence.

Sequential_Coupling Start 3-Chloro-4-(4'-fluorobenzyloxy) -phenylboronic acid Step1 Suzuki Coupling 1 (Boronic Acid site) + Ar¹-Br Pd(OAc)₂, SPhos, K₃PO₄ Start->Step1 Intermediate Ar¹-Linked Biaryl (with Cl group intact) Step1->Intermediate Step2 Suzuki Coupling 2 (Chloro site) + Ar²-B(OH)₂ Pd₂(dba)₃, XPhos, Cs₂CO₃ Intermediate->Step2 Final Unsymmetrical Terphenyl Derivative Step2->Final

This strategy allows for the controlled and stepwise construction of complex multi-aryl structures, which would be difficult to achieve through other methods. The second coupling at the less reactive chloride site typically requires more forcing conditions (e.g., stronger ligands like XPhos and higher temperatures).[8][9]

References

Experimental setup for reactions involving 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Use of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid in Modern Synthetic Chemistry

Introduction: A Versatile Building Block for Complex Molecules

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid group, a chlorinated phenyl ring, and a fluorinated benzyloxy ether moiety—makes it an invaluable intermediate for constructing complex molecular architectures. This reagent is particularly significant in the fields of medicinal chemistry and materials science, where precise control over molecular structure is essential for tuning biological activity and physicochemical properties.[1][2]

The primary utility of this boronic acid lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon (C-C) bonds, yielding highly substituted biaryl structures.[2] Furthermore, it is a competent substrate in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom bonds, such as carbon-oxygen (C-O) and carbon-nitrogen (C-N), enabling the synthesis of complex diaryl ethers and aryl amines.[3][4]

This guide provides a comprehensive overview of the experimental setups for reactions involving this compound, grounded in mechanistic principles and field-proven insights to empower researchers in drug development and materials science.

Compound Properties, Safety, and Handling

Before proceeding with any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the reagent.

Physicochemical Data
PropertyValueReference
CAS Number 849062-39-1
Molecular Formula C₁₃H₁₁BClFO₃
Molecular Weight 280.49 g/mol
Appearance Solid
Melting Point 181-186 °C[5]
Safety and Handling

This compound is classified with the signal word "Warning" and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, use a dust mask (e.g., N95) or conduct manipulations within a fume hood to avoid inhalation.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[7][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, facilitating the creation of C(sp²)–C(sp²) bonds to form biaryl compounds. The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[9]

Mechanistic Causality: The Pillars of the Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Ar2 Boronate Ar²-B(OH)₃⁻ (Boronate) Boronate->Transmetal RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Biaryl Product RedElim->Product Base Base (e.g., K₂CO₃) Base->Boronate Activation BoronicAcid Ar²-B(OH)₂ Boronic Acid BoronicAcid->Boronate ArylHalide Ar¹-X Aryl Halide ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[9]

  • Transmetalation: This is the crucial, often rate-limiting, step where the organic group from the boron atom is transferred to the palladium center. This step is critically dependent on the presence of a base. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid by coordinating to the boron atom, forming a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[10][11][12] This increased electron density facilitates the transfer of the aryl group (Ar²) to the electrophilic Pd(II) center.[13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Protocol: Synthesis of 3-Chloro-4-(4'-fluorobenzyloxy)-4''-methoxy-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Experimental_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Execution cluster_workup 3. Workup and Extraction cluster_purification 4. Purification prep_steps • Add boronic acid, aryl bromide, catalyst, ligand, and base to a flame-dried Schlenk flask. • Seal, evacuate, and backfill with Argon/Nitrogen (3x). reaction_steps • Add degassed solvent via syringe. • Heat reaction to specified temperature (e.g., 90-110 °C) with vigorous stirring. • Monitor progress by TLC or LC-MS. workup_steps • Cool to room temperature. • Dilute with ethyl acetate and water. • Separate layers; extract aqueous phase with ethyl acetate (2x). • Combine organic layers, wash with brine, dry over Na₂SO₄. purification_steps • Filter and concentrate the dried organic phase in vacuo. • Purify the crude residue via flash column chromatography. cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound280.491.0280.5 mg1.0
4-Bromoanisole187.041.1205.7 mg1.1
Pd(PPh₃)₄1155.560.0334.7 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.5345.5 mg2.5
1,4-Dioxane--8 mL-
Water--2 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (280.5 mg, 1.0 mmol), 4-bromoanisole (205.7 mg, 1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling Argon through it for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[14][15]

Alternative Application: Chan-Lam C-O Coupling for Diaryl Ether Synthesis

The Chan-Lam coupling offers a powerful, complementary method for forming C-O bonds using a copper catalyst, often under milder and air-tolerant conditions compared to palladium-based methods.[4][16] This is particularly useful for synthesizing diaryl ether structures, which are prevalent in natural products and pharmaceuticals.[17][18]

Mechanistic Rationale

The reaction is catalyzed by a copper(II) source (e.g., Cu(OAc)₂). The proposed mechanism involves coordination of the boronic acid and the alcohol/phenol to the copper center, followed by a reductive elimination from a Cu(III) intermediate to form the C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[4]

Chan_Lam_Workflow Start Combine Boronic Acid, Phenol, Cu(II) Catalyst, and Base in Solvent Reaction Stir at Room Temperature or with Gentle Heat, Often Open to Air Start->Reaction Reaction Initiation Workup Standard Aqueous Workup and Extraction Reaction->Workup After Completion Purify Column Chromatography Workup->Purify Product Diaryl Ether Product Purify->Product

Figure 3: Simplified workflow for a Chan-Lam C-O coupling reaction.

Protocol Outline: Synthesis of a Diaryl Ether

This outline describes the coupling of this compound with phenol.

  • Setup: In a round-bottom flask, combine the boronic acid (1.0 eq.), phenol (1.2 eq.), Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 eq.), and a suitable base such as pyridine or triethylamine (2.0 eq.) in a solvent like dichloromethane (DCM) or methanol.

  • Execution: Stir the reaction mixture vigorously at room temperature. Unlike the Suzuki reaction, this can often be performed open to the atmosphere, as oxygen serves as the terminal oxidant.[3]

  • Monitoring & Workup: Monitor by TLC. Upon completion, the reaction is typically quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by flash column chromatography to yield the desired diaryl ether.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (Suzuki); Incorrect base or solvent.Use a fresh batch of palladium catalyst. Ensure thorough degassing of solvents and purging of the reaction vessel. Screen different bases (e.g., K₃PO₄ can be more effective than K₂CO₃).
Protodeboronation (Loss of -B(OH)₂ group) Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures.Use anhydrous solvents where appropriate. Ensure the base is sufficiently strong. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture (Suzuki).Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification Co-elution of product with residual ligands or byproducts.After the reaction, filter the mixture through a pad of Celite to remove palladium residues.[14] Consider alternative purification methods like recrystallization if the product is a solid.

Conclusion

This compound is a highly functionalized and versatile reagent essential for advanced organic synthesis. Its proficiency in robust and reliable transformations like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex biaryls and diaryl ethers. By understanding the underlying mechanistic principles and carefully controlling key experimental parameters, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid in material science. The focus is on its utilization as a key building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This guide offers in-depth protocols for Suzuki-Miyaura cross-coupling reactions, insights into the causal relationships between the compound's structure and the resulting material properties, and detailed characterization methodologies.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids in Organic Electronics

The field of organic electronics is predicated on the rational design of organic molecules and polymers with tailored optoelectronic properties. Phenylboronic acids are a cornerstone of this field, primarily due to their versatility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the precise construction of carbon-carbon bonds to form complex conjugated systems.[1]

This compound is a specialized building block designed to impart specific and desirable characteristics to the target materials. Its unique trifunctional substitution pattern offers a strategic advantage in molecular engineering:

  • 3-Chloro Group: The electron-withdrawing nature of the chlorine atom can be utilized to tune the electronic properties of the resulting molecule, such as lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This is a critical parameter for optimizing charge injection and transport in electronic devices.

  • 4-(4'-fluorobenzyloxy) Group: This bulky, fluorinated ether group serves multiple purposes. The benzyloxy moiety introduces conformational twisting, which can disrupt intermolecular packing and suppress aggregation-caused quenching of fluorescence, leading to enhanced solid-state emission efficiency.[2] The fluorine atom further modifies the electronic properties and can enhance the thermal and oxidative stability of the final material.

  • Boronic Acid Moiety: This functional group is the reactive handle for Suzuki-Miyaura coupling, allowing for the facile formation of C-C bonds with a wide range of aryl halides and triflates.[3]

The combination of these features makes this compound a valuable monomer for the synthesis of high-performance materials for a new generation of electronic devices.

Core Application: Synthesis of Advanced Materials for Organic Electronics

The primary application of this compound in material science is as a monomer in Suzuki-Miyaura polycondensation or cross-coupling reactions to create novel polymers and small molecules for organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this boronic acid derivative can be incorporated into hole-transporting materials (HTMs) or as a component of blue-emitting polymers. The electron-deficient nature of the chloro-substituted ring can contribute to a lower HOMO level, facilitating efficient hole injection from the anode. The bulky fluorobenzyl ether group can enhance the amorphous nature of the material, leading to improved film morphology and device stability. Furthermore, the fluorination can contribute to achieving deep blue emission with high color purity.[4][5]

Application in Organic Field-Effect Transistors (OFETs)

For OFETs, the properties of the organic semiconductor are paramount. The introduction of this compound into a polymer backbone can influence the material's charge carrier mobility and on/off ratio. The substituents on the phenyl ring affect the intermolecular interactions and the solid-state packing of the polymer chains, which are critical for efficient charge transport.

Detailed Experimental Protocols: Suzuki-Miyaura Polycondensation

The following protocol provides a representative example of a Suzuki-Miyaura polycondensation reaction to synthesize a copolymer for potential use in OLEDs. This protocol is based on established methodologies for the synthesis of conjugated polymers.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid 3-Chloro-4-(4'-fluorobenzyloxy) phenylboronic acid Polymer Conjugated Copolymer BoronicAcid->Polymer + Dihalide Dibromo-co-monomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) Dihalide->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Toluene/H2O) Solvent->Polymer Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-B(OH)2 (Base activation) PdII_R_R1 R-Pd(II)-R' L2 Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Catalytic systems compatible with 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Systems for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a sophisticated chemical intermediate prized in drug discovery and materials science. Its structure is characterized by a sterically demanding and electronically distinct phenylboronic acid core. The presence of a chloro substituent, a bulky fluorobenzyloxy ether group, and the boronic acid moiety itself presents unique challenges and opportunities for synthetic chemists. The chloro group offers a handle for orthogonal reactivity, while the fluorobenzyl ether can influence solubility and molecular interactions.

This guide provides an in-depth analysis of catalytic systems compatible with this building block, focusing on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. We will move beyond simple reagent lists to explain the underlying principles governing catalyst selection, enabling researchers to make informed decisions for their specific synthetic targets.

Core Applications: Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The most relevant transformations include:

  • Suzuki-Miyaura Coupling: The formation of a C(sp²)-C(sp²) bond with aryl, heteroaryl, or vinyl halides/triflates. This is the most common application for creating biaryl structures.[1][2][3]

  • Chan-Lam Coupling: The formation of a C(sp²)-N or C(sp²)-O bond with amines, amides, imidazoles, or phenols. This provides a direct route to arylated heteroatom-containing compounds.[4][5][6]

The choice of catalytic system is paramount and depends entirely on the desired bond construction and the nature of the coupling partner.

Palladium-Based Systems for Suzuki-Miyaura Coupling

Palladium catalysis is the gold standard for Suzuki-Miyaura reactions due to its high efficiency and broad functional group tolerance.[7] The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Causality Behind Component Selection
  • Palladium Precursor: The choice of precursor dictates how the active Pd(0) catalyst is generated.

    • Pd(PPh₃)₄: A Pd(0) source that can be used directly but is air-sensitive.

    • Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) and Pd(0) sources, respectively, that require in situ reduction and coordination with a supporting ligand to form the active catalyst.[8] These are often preferred for their stability and versatility.

  • Ligands: The Key to Reactivity: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For a substrate like this compound, which has some steric bulk, and for coupling with challenging electrophiles (e.g., aryl chlorides), the choice of ligand is critical.

    • Bulky, Electron-Rich Phosphines: These are the ligands of choice. The steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, while the electron-donating character accelerates the oxidative addition step, which is often rate-limiting, especially with aryl chlorides.[2][8][9]

      • Biarylphosphines (e.g., SPhos, XPhos, RuPhos): Represent the state-of-the-art for challenging couplings. They provide a combination of bulk and electron density that is highly effective.

      • Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Also highly effective, particularly for activating unreactive aryl chlorides.[8]

  • Base: The Activator: The base is not merely a spectator; it is essential for activating the boronic acid.[3] It facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex.[10]

    • K₃PO₄, Cs₂CO₃: Strong, non-nucleophilic bases are often required for coupling less reactive partners, like aryl chlorides.

    • K₂CO₃, Na₂CO₃: Milder bases that are effective for more reactive partners like aryl bromides and iodides.

  • Solvent: The Reaction Medium: The solvent influences catalyst stability, reagent solubility, and reaction rates.[11][12]

    • Aprotic Polar Solvents: Dioxane, THF, and Toluene are common choices, often with the addition of water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[1][11]

    • The choice of solvent can even influence selectivity in complex molecules.[13]

Comparative Data for Palladium Systems
Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Typical Outcome
Aryl BromidePd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O80-100High Yield
Aryl ChloridePd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄2-MeTHF100-110Good to High Yield
Heteroaryl BromidePd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/EtOH/H₂O90Moderate to High Yield
Sterically Hindered Aryl BromidePd(OAc)₂ (3 mol%)RuPhos (6 mol%)Cs₂CO₃t-Amyl Alcohol110Good Yield

Nickel-Based Systems: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and economical alternative to palladium for Suzuki-Miyaura couplings.[2] Nickel catalysts are particularly adept at activating challenging C-Cl bonds under milder conditions than some palladium systems.[14][15]

Key Advantages and Considerations
  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Reactivity with Aryl Chlorides: Ni(0) species are highly effective at the oxidative addition of aryl chlorides.[14][16]

  • Catalyst Systems: Typically involve a Ni(II) precatalyst (e.g., NiCl₂ or its complexes with ligands like dme or glyme) that is reduced in situ to the active Ni(0) species.

  • Ligands: Similar to palladium, bulky and electron-donating phosphines or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity.[15][17] Microwave-assisted protocols can also accelerate these reactions significantly.[18]

Copper-Based Systems for Chan-Lam Coupling

When the goal is to form a C-N or C-O bond, copper-catalyzed Chan-Lam coupling is the reaction of choice. This reaction typically couples the boronic acid with an amine, imidazole, phenol, or other N/O-nucleophile.[5]

Mechanistic Rationale and Reagent Choice

The Chan-Lam coupling generally proceeds under aerobic conditions, where oxygen serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and effective catalyst.[6] Copper(I) salts like CuI can also be used.

  • Base: While some Chan-Lam reactions can proceed without a base, a mild organic base like pyridine or triethylamine is often added to facilitate the reaction, especially with less nucleophilic amines.[19] For coupling with N-heterocycles, inorganic bases like K₂CO₃ may also be employed.[4]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents. Methanol can be particularly effective under base-free conditions.[5]

  • Atmosphere: The reaction is typically run open to the air to allow for the requisite oxidation step.

Visualizing the Catalytic Processes

Suzuki_Miyaura_Cycle

Reaction_Setup_Workflow

Catalyst_Decision_Tree

Experimental Protocols

Safety Precaution: Always handle organoboron reagents, metal catalysts, and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with a typical aryl bromide.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).

    • In a separate vial, weigh Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) and add them to the Schlenk flask.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane and degassed water (e.g., 4 mL and 1 mL for a 4:1 ratio) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol is designed for more challenging aryl chloride coupling partners.

  • Materials:

    • This compound (1.5 equiv)

    • Aryl Chloride (1.0 equiv)

    • Nickel(II) Chloride dimethoxyethane complex (NiCl₂(dme), 5 mol%)

    • Tricyclohexylphosphine (PCy₃, 10 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • Inside a glovebox, add NiCl₂(dme) (0.025 mmol), PCy₃ (0.05 mmol), and K₃PO₄ (1.0 mmol) to a reaction vial equipped with a stir bar.

    • Add this compound (0.75 mmol) and the aryl chloride (0.5 mmol).

    • Add anhydrous 2-MeTHF (e.g., 3 mL).

    • Seal the vial tightly with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.

    • Stir for 12-24 hours.

    • After cooling, carefully unseal the vial and filter the reaction mixture through a short pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation with an Imidazole

This protocol provides a method for forming a C-N bond with a heterocyclic amine.

  • Materials:

    • This compound (1.0 equiv)

    • Imidazole (or other N-heterocycle, 1.2 equiv)

    • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

    • Pyridine (2.0 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask equipped with a stir bar, add this compound (0.5 mmol), the imidazole (0.6 mmol), and Cu(OAc)₂ (0.05 mmol).

    • Add DCM (5 mL) and pyridine (1.0 mmol).

    • Leave the flask open to the atmosphere (or use a balloon filled with air) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the copper salts, rinsing with DCM.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the N-arylated product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Weak base; Low temperature.Use fresh catalyst/ligand; Ensure proper degassing and purging[20]; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃)[20]; Increase reaction temperature.
Protodeboronation Presence of water (for anhydrous reactions); Reaction time too long at high temp.Use anhydrous solvents and reagents; Monitor reaction closely and stop when complete.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precursor without complete reduction.Ensure a strictly inert atmosphere[1]; Use a slight excess of boronic acid (1.1-1.2 equiv); Ensure ligand is present to facilitate the catalytic cycle.
Difficulty with Heteroaryl Partners Coordination of heteroatom to the metal center, deactivating the catalyst.Use a different ligand system (e.g., Buchwald biarylphosphines are often robust); Increase catalyst loading slightly.

References

Navigating the Synthesis Landscape: Advanced Protecting Group Strategies for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides an in-depth guide to the strategic selection and implementation of protecting groups for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid, a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The unique electronic properties of this molecule, arising from the competing effects of the electron-withdrawing chloro substituent and the electron-donating 4'-fluorobenzyloxy group, necessitate a nuanced approach to protecting the boronic acid moiety. This guide offers detailed protocols, mechanistic insights, and a comparative analysis of leading protecting group strategies to empower researchers in drug development and chemical synthesis to navigate the challenges of multi-step synthetic sequences involving this versatile reagent.

Introduction: The Strategic Imperative for Boronic Acid Protection

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity of the boronic acid group (B(OH)₂) can be a double-edged sword. While essential for its desired reactivity in cross-coupling, it is also susceptible to a range of undesired side reactions, including protodeboronation, oxidation, and the formation of boroxines (trimeric anhydrides). In the context of multi-step synthesis, where a molecule must endure a variety of reaction conditions, the temporary masking of the boronic acid functionality through the use of a protecting group is often not just advantageous, but essential for the success of the synthetic campaign.

The subject of this guide, this compound, presents a particularly interesting case study. The C3 chloro group, being electron-withdrawing, increases the Lewis acidity of the boron center, potentially enhancing its reactivity but also its susceptibility to degradation. Conversely, the C4 4'-fluorobenzyloxy group is electron-donating, which can modulate the reactivity of the boronic acid. A successful protecting group strategy for this molecule must therefore be robust enough to withstand a variety of synthetic transformations while allowing for selective and high-yielding deprotection when the boronic acid functionality is required.

This application note will explore two of the most effective and widely adopted protecting groups for boronic acids: the Pinacol (pin) and the N-methyliminodiacetic acid (MIDA) groups. We will delve into the practical aspects of their installation and removal, supported by detailed experimental protocols and a discussion of the underlying chemical principles that govern their stability and reactivity.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision in the planning of a synthetic route. An ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.

  • Amenable to purification and characterization.

For this compound, the electronic nature of the substituents must be considered. The electron-withdrawing chlorine atom will increase the acidity of the boronic acid, which can facilitate the formation of boronate esters.

The Pinacol Boronate Ester Strategy

Pinacol boronate esters are one of the most common and versatile protecting groups for boronic acids. They are generally stable to a wide range of reaction conditions, including many that are incompatible with free boronic acids.

Diagram 1: Pinacol Protection Workflow

G cluster_protection Protection Step cluster_deprotection Deprotection Step A This compound E Protected Pinacol Boronate Ester A->E Reaction B Pinacol B->E C Solvent (e.g., Toluene, THF) C->E D Dehydrating agent (e.g., MgSO₄) or Azeotropic removal of water D->E F Protected Pinacol Boronate Ester I Recovered Boronic Acid F->I Hydrolysis G Aqueous Acid (e.g., HCl) or Transesterification with a diol and subsequent removal G->I H Solvent (e.g., Acetone/Water) H->I

Caption: Workflow for the protection and deprotection of a phenylboronic acid using pinacol.

The N-Methyliminodiacetic Acid (MIDA) Boronate Strategy

MIDA boronates have emerged as a powerful class of protecting groups, offering exceptional stability and unique reactivity profiles. The trivalent nitrogen atom in the MIDA ligand coordinates to the boron center, forming a stable, tetracoordinate species that is unreactive in Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. This allows for the selective reaction of other unprotected boronic acids in the presence of a MIDA boronate.

Diagram 2: MIDA Boronate Protection and Deprotection Logic

G cluster_protection Protection cluster_deprotection Deprotection Start This compound Protected MIDA Boronate (Stable, Crystalline Solid) Start->Protected MIDA N-methyliminodiacetic acid MIDA->Protected Solvent DMSO, heat Solvent->Protected Deprotect_Start MIDA Boronate Deprotected Free Boronic Acid Deprotect_Start->Deprotected Base Aqueous Base (e.g., NaOH, NaHCO₃) Base->Deprotected

Caption: Logical flow for the formation and cleavage of a MIDA boronate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific reaction and substrate.

Protocol 1: Synthesis of this compound Pinacol Ester

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Magnesium Sulfate (anhydrous)

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).

  • Add pinacol (1.1 eq) and anhydrous toluene.

  • If not using a Dean-Stark trap, add anhydrous magnesium sulfate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the magnesium sulfate (if used) and wash with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Protocol 2: Deprotection of this compound Pinacol Ester

Materials:

  • This compound pinacol ester

  • Acetone

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1 M hydrochloric acid (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected boronic acid.

Protocol 3: Synthesis of 3-Chloro-4-(4'-fluorobenzyloxy)phenyl MIDA Boronate

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Add anhydrous DMSO via syringe.

  • Heat the mixture to 80-100 °C and stir for 1-2 hours. The formation of a clear solution followed by precipitation of the MIDA boronate is often observed.

  • Cool the reaction mixture to room temperature.

  • Add a co-solvent such as diethyl ether or ethyl acetate to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash with the co-solvent, and dry under vacuum to obtain the MIDA boronate, which is often pure enough for subsequent steps.

Protocol 4: Deprotection of 3-Chloro-4-(4'-fluorobenzyloxy)phenyl MIDA Boronate

Materials:

  • 3-Chloro-4-(4'-fluorobenzyloxy)phenyl MIDA boronate

  • Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (1 M) or saturated aqueous sodium bicarbonate

  • Diethyl ether

Procedure:

  • Suspend the MIDA boronate (1.0 eq) in THF.

  • Add the aqueous base (e.g., 1 M NaOH, 2.0 eq) to the suspension.

  • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The solid MIDA boronate should dissolve as the deprotection proceeds.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the free boronic acid.

Comparative Analysis and Strategic Recommendations

The choice between a pinacol and a MIDA protecting group will depend on the specific requirements of the synthetic route.

FeaturePinacol Boronate EsterMIDA Boronate
Stability Good stability to a wide range of conditions, but can be labile to strong acids and bases.Exceptional stability to a broad range of reagents, including strong acids and oxidants.
Reactivity in Cross-Coupling Can often be used directly in Suzuki-Miyaura reactions.Unreactive in anhydrous Suzuki-Miyaura conditions, enabling orthogonal reactivity.
Deprotection Conditions Typically acidic hydrolysis or transesterification.Mild aqueous basic conditions.
Purification Often requires chromatography.Often crystalline and can be purified by simple filtration.

Recommendations:

  • For a straightforward synthesis where the boronic acid needs to be protected for a few steps and then used directly in a Suzuki-Miyaura coupling, the pinacol ester is often a practical and efficient choice.

  • For complex, multi-step syntheses requiring high levels of orthogonality and chemoselectivity, or where the boronic acid needs to be carried through harsh reaction conditions, the MIDA boronate offers superior stability and control. Its ability to be unreactive in cross-coupling reactions until deprotection provides a powerful tool for iterative synthesis.

Conclusion

The successful application of this compound in complex molecule synthesis is critically dependent on a well-defined protecting group strategy. Both pinacol and MIDA boronates offer robust and reliable methods for the temporary masking of the boronic acid functionality. By understanding the unique stability and reactivity profiles of each protecting group, and by carefully considering the electronic nature of the substrate, researchers can confidently select the optimal strategy to achieve their synthetic goals. The detailed protocols and comparative analysis provided in this application note serve as a valuable resource for chemists working at the forefront of drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying synthetic products derived from 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. This boronic acid is a key building block in medicinal chemistry and materials science, most frequently utilized in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] The success of these syntheses hinges not only on the coupling reaction itself but critically on the effective purification of the final product.

This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate common purification challenges, ensuring the isolation of your target compound with high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of your reaction mixture.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Persistent spot on TLC corresponding to the starting boronic acid. 1. Incomplete Reaction: The reaction may not have reached completion, leaving unreacted this compound. 2. Inefficient Work-up: Standard aqueous washes may not fully remove the acidic boronic acid.Solution: Implement a basic aqueous wash during the work-up. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane and wash it 2-3 times with a 1-2 M aqueous solution of NaOH, K₂CO₃, or NaHCO₃.[3][4][5] This converts the boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[4][6] See Protocol 1 for a detailed procedure.
Crude product contains a fine black or dark brown solid. 1. Palladium Catalyst Decomposition: The palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) may have decomposed to form palladium black.Solution: Before the main work-up, filter the cooled reaction mixture through a pad of Celite® or a short plug of silica gel.[7][8] Rinse the filter pad thoroughly with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
Product is contaminated with a non-polar byproduct (visible on TLC). 1. Homocoupling: The reaction may have produced symmetrical biaryls from the coupling of two boronic acid molecules (boronic acid homocoupling) or two aryl halide partners. This is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[9]Solution: Prevention is key: ensure the reaction is thoroughly deoxygenated and run under an inert atmosphere (Nitrogen or Argon).[9][10] For purification, flash column chromatography is typically effective at separating the desired product from less polar homocoupling byproducts.[10]
Low yield and mass spectrometry (MS) indicates the presence of a deborylated side product. 1. Protodeboronation: The C-B bond of the boronic acid has been cleaved and replaced with a C-H bond. This is a common side reaction facilitated by the presence of water, strong bases, or elevated temperatures.[3]Solution: Optimize reaction conditions to minimize this side reaction. Use anhydrous solvents, consider a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF), and attempt the reaction at a lower temperature.[3] If the side product has formed, it must be separated by chromatography, as its polarity will likely be very similar to the desired product.
¹H NMR spectrum of the crude product is broad or shows complex aromatic signals. 1. Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[11] Residual boronic acid in this form can lead to complex or broad NMR signals.[12] 2. Residual Paramagnetic Species: Traces of palladium species can cause signal broadening.Solution 1 (Boroxine): Ensure complete removal of the unreacted boronic acid using the basic wash described in Protocol 1 . Solution 2 (Palladium): Filter the crude product through a short plug of silica gel.[13] If broadening persists in the purified product, it may indicate restricted rotation (atropisomerism) in the biaryl product, a genuine structural feature rather than an impurity.[14]
Product is a solid that fails to crystallize or oils out during recrystallization. 1. Persistent Impurities: The presence of even small amounts of impurities can inhibit crystallization. 2. Inappropriate Solvent System: The chosen solvent(s) may not be suitable for the product's solubility profile.Solution: First, attempt purification by flash column chromatography to remove impurities.[8][15] Once a purer solid is obtained, screen various solvent systems for recrystallization (e.g., hexanes/ethyl acetate, hexanes/methanol, toluene).[7] If the product is inherently an oil, chromatography is the primary method of purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to remove unreacted this compound? A1: The most effective and straightforward method is a liquid-liquid extraction using a basic aqueous solution (e.g., 1M NaOH or K₂CO₃).[3][4] The boronic acid's acidic proton is removed by the base, forming a water-soluble boronate salt that is easily washed away from your desired product in the organic phase. See Protocol 1 for a step-by-step guide.

Q2: Flash column chromatography or recrystallization: which should I choose? A2: The choice depends on the physical state and purity of your crude product.

  • Recrystallization is ideal for solid products that are already relatively pure (>90%). It is an economical and scalable method for achieving very high purity.[7][14]

  • Flash Column Chromatography is the method of choice for products that are oils, waxy solids, or solids heavily contaminated with impurities of different polarities.[10][15] It offers excellent separation capabilities for a wide range of compounds.

Use the decision tree in the diagram below to guide your choice.

Q3: My product and the boronic acid starting material have very similar Rf values on silica gel TLC. What are my options? A3: This is a common challenge. First, ensure you have performed a thorough basic wash to remove the bulk of the boronic acid.[5] If a small amount remains, try altering the solvent system for chromatography. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can sometimes improve the separation of acidic compounds on silica gel. Alternatively, if your product is stable, derivatizing the residual boronic acid to its pinacol ester can significantly change its polarity, making separation easier.[16]

Q4: How do I handle triphenylphosphine oxide (TPPO), a common byproduct from palladium catalysts like Pd(PPh₃)₄? A4: TPPO is a moderately polar and often crystalline byproduct. While it can sometimes be removed by recrystallization, flash chromatography is generally more reliable. TPPO has a characteristic Rf in standard solvent systems (e.g., ethyl acetate/hexanes). If your product's polarity is very similar, you may need to screen different solvent systems (e.g., dichloromethane/methanol) or consider using a different catalyst system in future reactions to avoid this impurity.[5]

Visualized Workflows and Diagrams

Purification_Decision_Tree start Crude Product After Aqueous Work-up state What is the physical state? start->state solid Solid / Crystalline Solid state->solid Solid oil Oil / Gummy Solid state->oil Oil purity_check Is the solid >90% pure by TLC/NMR? recrystallize Perform Recrystallization (See Protocol 3) purity_check->recrystallize Yes chromatography Perform Flash Column Chromatography (See Protocol 2) purity_check->chromatography No / Multiple Impurities solid->purity_check oil->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Purification_Workflow A 1. Completed Reaction Mixture B 2. Cool to Room Temperature & Dilute with Organic Solvent (e.g., EtOAc) A->B C 3. Filter through Celite (if Pd black is present) B->C D 4. Perform Basic Aqueous Wash (e.g., 1M NaOH) (Protocol 1) C->D E 5. Separate Layers & Wash Organic Phase with Water and Brine D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) & Filter E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Analyze Crude Purity (TLC, NMR) G->H I 9. Purify via Chromatography or Recrystallization (See Decision Tree) H->I J 10. Characterize Final Product I->J

Caption: General work-up and purification workflow.

Experimental Protocols

Protocol 1: Aqueous Base Wash for Boronic Acid Removal

This protocol is designed to remove acidic impurities, primarily the unreacted this compound, from the organic reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 1-2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) aqueous solution.

  • Deionized Water.

  • Saturated Sodium Chloride (Brine) solution.

  • Separatory funnel.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

Procedure:

  • Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent (e.g., 50-100 mL of ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[3]

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the wash (steps 3-4) one or two more times to ensure complete removal of the boronic acid.

  • Wash the organic layer with an equal volume of deionized water to remove residual base.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.[10]

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of boronic acid.

Protocol 2: Flash Column Chromatography

This method is used to separate the target compound from impurities with different polarities.[10][15]

Materials:

  • Silica gel (230-400 mesh).

  • Elution solvents (e.g., Hexane, Ethyl Acetate).

  • Glass chromatography column.

  • Crude product.

  • Collection tubes.

Procedure:

  • Select a Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a target Rf value of ~0.2-0.3 for your desired product.[13]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it and then removing the solvent under reduced pressure.[8][13] Carefully add the dry, free-flowing powder to the top of the packed column.

  • Elute the Column: Carefully add the eluent to the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Start with a low-polarity solvent system and gradually increase the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[10][13] This allows for better separation of compounds with close Rf values.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to isolate the final, purified product.

Protocol 3: Recrystallization

This technique purifies solid compounds based on differences in solubility.[7]

Materials:

  • Crude solid product.

  • A suitable solvent or solvent pair (e.g., Hexanes/Methanol, Ethanol, Ethyl Acetate).[7]

  • Erlenmeyer flask.

  • Hot plate.

  • Büchner funnel and filter flask.

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

References

Technical Support Center: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success and reproducibility of your experiments.

Introduction: Understanding the Stability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, their utility can be compromised by inherent instability, leading to decomposition under various conditions. The principal degradation pathways for arylboronic acids are protodeboronation and the formation of cyclic trimeric anhydrides (boroxines).[2][3][4] Understanding these pathways is critical for troubleshooting and optimizing reactions involving this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to minimize decomposition?

A1: To ensure the longevity and reactivity of your this compound, it should be stored in a tightly sealed container in a cool, dry place.[5][6] For long-term storage, temperatures of -20°C are recommended, with usage within one month being ideal.[7] Some suppliers suggest storage at room temperature for continental US locations, but this may vary elsewhere.[7] The key is to minimize exposure to moisture and air, which can facilitate decomposition pathways.

Q2: I've noticed the appearance of a white, less soluble solid in my bottle of this compound. What is this, and can I still use the reagent?

A2: It is highly likely that you are observing the formation of the cyclic trimeric anhydride, also known as a boroxine.[3][4] This occurs through the intermolecular dehydration of three boronic acid molecules. For most applications, particularly Suzuki-Miyaura coupling reactions, the boroxine is often in equilibrium with the monomeric boronic acid in the presence of water and can be used directly without a significant impact on the reaction outcome.[3] However, the presence of significant amounts of boroxine can affect the stoichiometry of your reaction, so using a slight excess of the boronic acid reagent may be beneficial.

Reaction Troubleshooting

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired product. What are the likely causes?

A3: Low or no yield in a Suzuki coupling is a common issue that can often be traced back to the stability and reactivity of the boronic acid.[8][9] The primary suspect is often protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][10] This side reaction is highly dependent on the reaction conditions.[2]

Here are the key factors to investigate:

  • Reaction pH: Protodeboronation can be catalyzed by both acidic and basic conditions.[2][11] While a base is necessary for the transmetalation step in the Suzuki coupling, excessively harsh basic conditions or prolonged reaction times can promote protodeboronation.[11] Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems to find a milder yet effective combination.

  • Solvent Choice: The presence of water is often necessary to facilitate the catalytic cycle, but it can also be a proton source for protodeboronation.[10] Anhydrous conditions can be attempted, but often a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water, toluene/water) is optimal.

  • Catalyst System: The efficiency of the palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and undesired decomposition. A highly active catalyst can accelerate the productive reaction, minimizing the time the boronic acid is exposed to conditions that favor decomposition.[2] Consider using more advanced catalyst systems, such as those employing Buchwald-type ligands, which are often effective for challenging substrates.[8]

  • Temperature: Elevated temperatures can increase the rate of both the desired reaction and decomposition. It is crucial to find the optimal temperature that favors the Suzuki coupling without significant protodeboronation.

Q4: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material, 1-chloro-2-(4'-fluorobenzyloxy)benzene. How can I suppress this side reaction?

A4: The formation of 1-chloro-2-(4'-fluorobenzyloxy)benzene is a clear indication of protodeboronation.[9] To mitigate this, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a more robust derivative like an MIDA (N-methyliminodiacetic acid) or Epin (3,4-diethyl-hexane-3,4-diol) ester, can protect the C-B bond from premature cleavage.[12][13][14] These esters can release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the more reactive species and thus minimizing side reactions.[2]

  • "Slow Release" Strategies: This approach involves the in-situ generation of the boronic acid from a more stable precursor, ensuring its concentration remains low throughout the reaction.[2]

  • Reaction Optimization: As mentioned in the previous answer, a systematic optimization of the base, solvent, catalyst, and temperature is crucial. The goal is to accelerate the rate of the Suzuki coupling to outcompete the rate of protodeboronation.

Decomposition Pathways: A Closer Look

The two primary decomposition pathways for this compound are protodeboronation and trimerization into a boroxine.

Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of 1-chloro-2-(4'-fluorobenzyloxy)benzene.[2][10] This can occur under both acidic and basic conditions.[2][11]

  • Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[11][15]

  • Base-Catalyzed Protodeboronation: Under basic conditions, a boronate species is formed. This can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[10]

Protodeboronation Boronic_Acid This compound Product 1-Chloro-2-(4'-fluorobenzyloxy)benzene Boronic_Acid->Product Protodeboronation Proton_Source H+ (Acidic) or H2O (Basic) Proton_Source->Boronic_Acid

Caption: General scheme of protodeboronation.

Trimerization to Boroxine

Arylboronic acids can undergo a reversible dehydration reaction to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine.[3][4] This is often observed as a white solid that is less soluble than the monomeric boronic acid.

Trimerization Three_BA 3 x this compound Boroxine Corresponding Boroxine Three_BA->Boroxine Dehydration Water 3 x H2O Boroxine->Three_BA Hydration

Caption: Reversible formation of a boroxine from the boronic acid.

Troubleshooting Guide: Experimental Protocols

Protocol 1: Conversion to the Pinacol Ester for Enhanced Stability

If you are consistently observing decomposition of the boronic acid, converting it to its pinacol ester can be an effective strategy.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for azeotropic removal of water) or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the starting materials upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction after purification by recrystallization or column chromatography if necessary.

Protocol 2: A General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing your Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Storage Temperature -20°C (long-term)Minimizes thermal decomposition and hydrolysis.[7]
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Boronic Acid Equivalents in Suzuki Coupling 1.2 - 1.5 equivTo compensate for potential decomposition (protodeboronation, trimerization).[8]
Typical Suzuki Coupling Temperature 80 - 110 °CBalances reaction rate and thermal stability of the boronic acid.[8]
Commonly Used Bases K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base can influence reaction rate and the extent of protodeboronation.[8]

References

Optimizing solvent conditions for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Optimization and Reaction Troubleshooting

Welcome to the technical support guide for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing solvent conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental setup for maximum success.

Section 1: Compound Stability, Handling, and Initial Solvent Selection

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility, however, is intrinsically linked to its stability, which is highly dependent on the solvent and ambient conditions. The presence of an electron-withdrawing chlorine atom and the bulky benzyloxy group influences its solubility and reactivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Initial solubility screening should focus on polar aprotic and ethereal solvents. Due to its crystalline, solid nature (m.p. 181-186 °C), solubility at room temperature can be moderate.[2][3] Phenylboronic acids generally show good solubility in ethers and ketones.[4] For this specific compound, we recommend the following solvents for initial screening at room temperature and with gentle heating.

SolventClassBoiling Point (°C)Suitability & Key Considerations
Tetrahydrofuran (THF) Ether66Excellent initial choice for dissolution and for reactions at moderate temperatures.
1,4-Dioxane Ether101Very common for Suzuki-Miyaura couplings, often used with water as a co-solvent.[5]
Acetone Ketone56Good solubility, but its low boiling point limits its use in high-temperature reactions.[4][6]
Acetonitrile (ACN) Nitrile82A polar aprotic solvent suitable for a range of reactions.
Dimethylformamide (DMF) Amide153High boiling point, excellent for dissolving reagents, but can be difficult to remove and may require higher reaction temperatures.[7]
Methanol (MeOH) / Ethanol (EtOH) Alcohol65 / 78Good solubility, but protic nature can lead to side reactions (solvolysis) or interfere with certain catalytic cycles. Often used as a co-solvent.[8][9]
Toluene Aromatic111Lower polarity; often used in biphasic Suzuki reactions with an aqueous base.[9]

Q2: How can I assess the purity and stability of my boronic acid before starting an experiment?

A2: Verifying the integrity of your starting material is critical. Boronic acids can dehydrate to form cyclic boroxine anhydrides or decompose via protodeboronation.[5][10][11]

  • ¹H NMR: Dissolve a sample in DMSO-d₆ or CDCl₃. Look for the characteristic broad singlet of the B(OH)₂ protons (often between δ 4-8 ppm, highly variable and can exchange with water). More importantly, check for the absence of signals corresponding to the protodeboronated arene, 1-chloro-2-(4'-fluorobenzyloxy)benzene.

  • ¹¹B NMR: This is a powerful technique for observing the boron environment directly.[12] A sharp peak around δ 28-30 ppm (in DMSO-d₆) is characteristic of the sp²-hybridized boronic acid. The formation of a tetrahedral boronate species (from interaction with a solvent or base) will result in a significant upfield shift to around δ 3-9 ppm.

  • LC-MS: A stability-indicating HPLC or UPLC method can quantify the parent boronic acid and separate it from degradants.[12][13] This is the most accurate way to determine purity.

Q3: What are the visual signs of degradation, and how should I store this reagent?

A3: Visually, degradation is not always apparent. The material should be a white to off-white solid.[2] Any significant discoloration or change in texture could indicate decomposition. For optimal stability, store this compound under an inert atmosphere (Argon or Nitrogen), refrigerated (2-8°C), and protected from moisture and light.[14]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Logical Flow for Troubleshooting

G cluster_start Initial Reaction Setup cluster_observe Observation cluster_outcomes Outcomes & Troubleshooting Paths cluster_solutions Corrective Actions Start Start Suzuki-Miyaura Reaction Observe Monitor Reaction (TLC/LC-MS) Start->Observe Success High Yield of Desired Product Observe->Success Complete Conversion LowYield Low / No Product Observe->LowYield Incomplete Conversion Proto Protodeboronation Observed Observe->Proto Arene Side-Product Homo Homocoupling Observed Observe->Homo Biaryl Side-Product Sol_Yield Verify Catalyst Activity Ensure Proper Degassing Increase Temperature LowYield->Sol_Yield Sol_Proto Use Milder Base (KF, K₂CO₃) Switch to Anhydrous Conditions Use MIDA Boronate Proto->Sol_Proto Sol_Homo Thoroughly Degas Solvents Use Pd(0) Pre-catalyst Ensure Inert Atmosphere Homo->Sol_Homo

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Problem-Specific Q&A

Q4: My reaction has stalled, resulting in a low yield of the coupled product. What solvent-related factors should I investigate?

A4: Low yield is a multifaceted problem, but solvent choice is a primary factor.

  • Cause 1: Poor Reagent Solubility: If your base (e.g., K₂CO₃, K₃PO₄) or boronic acid is not sufficiently soluble, the reaction phases cannot interact effectively.

    • Solution: For biphasic systems like Toluene/Water, ensure vigorous stirring (>700 RPM) to create a high surface area emulsion. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be effective.[15] Alternatively, switching to a single-phase solvent system like Dioxane/H₂O (e.g., 4:1 ratio) or DMF/H₂O can resolve solubility issues.[16]

  • Cause 2: Catalyst Deactivation: The presence of oxygen in the solvent can deactivate the Pd(0) catalyst.[5]

    • Solution: Ensure your solvent is rigorously degassed before use. This is one of the most critical and often overlooked steps. The "freeze-pump-thaw" method (3 cycles) is highly effective. Sparging with argon or nitrogen for 30-60 minutes is a viable alternative for less sensitive reactions.[17]

  • Cause 3: Insufficient Temperature: The reaction may have a high activation energy.

    • Solution: If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like Dioxane or Toluene to safely increase the reaction temperature (e.g., from 65°C to 100°C).[9]

Q5: I'm observing a significant amount of the protodeboronated side product. How can I adjust my solvent conditions to prevent this?

A5: Protodeboronation (Ar-B(OH)₂ → Ar-H) is a common side reaction for arylboronic acids, especially under basic, aqueous conditions where water acts as the proton source.[5][18][19]

  • Cause 1: Strongly Basic/Aqueous Conditions: The combination of a strong base (like NaOH or K₃PO₄) and water accelerates the cleavage of the C-B bond.[20][21] The rate of protodeboronation is often pH-dependent.[20][22]

    • Solution 1 (Milder Base): Switch to a less aggressive base. Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are excellent alternatives that are often basic enough to promote the catalytic cycle but mild enough to reduce the rate of protodeboronation.[5]

    • Solution 2 (Anhydrous Conditions): Eliminating water can dramatically suppress protodeboronation.[5] Use anhydrous solvents and a soluble organic base like triethylamine (Et₃N) or an insoluble inorganic base that has been flame-dried under vacuum. Note that the mechanism of transmetalation may change under anhydrous conditions.

    • Solution 3 (Protecting Groups): Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, can protect it from premature degradation.[19][23][24] These esters slowly hydrolyze in situ to release the active boronic acid, keeping its ambient concentration low and minimizing side reactions.[23]

Q6: My main side product is the homocoupling of the boronic acid (biaryl formation). What causes this and how can I fix it?

A6: Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar) is typically promoted by the presence of oxygen and/or Pd(II) species.[25]

  • Cause: Oxidative Conditions: Oxygen can facilitate the homocoupling pathway and also lead to the oxidation of the Pd(0) catalyst to the less active Pd(II) state. If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) in situ. This reduction can sometimes occur via an initial homocoupling of the boronic acid.[25]

    • Solution: As with low yield issues, the primary solution is meticulous degassing of all solvents and running the reaction under a strict inert atmosphere.[5] Using a more robust, air-stable Pd(0) pre-catalyst (e.g., a palladacycle like XPhos Pd G3) can also mitigate issues related to catalyst activation and stability.[5]

Section 3: Experimental Protocols

Protocol 1: Purity Assessment via ¹¹B NMR Spectroscopy

This protocol provides a quick and definitive method to check the integrity of the boronic acid functionality.

  • Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of this compound in approximately 0.7 mL of anhydrous DMSO-d₆.

  • Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ¹¹B frequency.

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A relatively short acquisition time is usually sufficient due to the high natural abundance and receptivity of the ¹¹B nucleus.

  • Analysis:

    • Expected Result: A single, relatively sharp resonance between δ +28 and +30 ppm indicates the presence of the desired trigonal planar (sp²) boronic acid.

    • Signs of Degradation: The appearance of a broad signal around δ 0 to +5 ppm could indicate the formation of boroxines (cyclic anhydrides) or other tetrahedral species. The complete absence of a signal would suggest full protodeboronation.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to 3 cycles of vacuum/argon backfill to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) and ligand (if required).

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90–100 °C) and stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

Catalyst poisoning in reactions with 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Challenges with a Multifunctional Boronic Acid

Welcome to the technical support center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. This reagent is a valuable building block, incorporating several functional groups that, while synthetically useful, can present unique challenges in transition-metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling.

Low yields, stalled reactions, and inconsistent results are often attributed to the partial or total deactivation of the catalyst—a phenomenon known as catalyst poisoning. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues related to catalyst poisoning when using this specific boronic acid. We will delve into the causality behind these problems and offer field-proven, actionable solutions to ensure the success and reproducibility of your experiments.

Section 1: Foundational Troubleshooting & General Catalyst Health

This section addresses the primary questions to consider when a reaction fails, before focusing on the specifics of the boronic acid.

Q1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What are the most common initial checks?

A1: When a cross-coupling reaction fails to proceed to completion, the issue often lies with the fundamental reaction setup or the integrity of the core components. Before suspecting specific poisoning from your boronic acid, perform a systematic check of the following:

  • Inert Atmosphere Integrity: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote the degradation of phosphine ligands. Ensure your reaction vessel was rigorously purged with an inert gas (argon or nitrogen) and that all solvents were properly degassed. For high-stakes reactions, a freeze-pump-thaw cycle on the solvent is superior to simple sparging.

  • Reagent Purity & Age:

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphines are particularly susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.

    • Base: The purity of your base is critical. Low-quality bases can contain impurities or be partially hydrated, which can promote side reactions like protodeboronation.

    • Solvent: Peroxides in ether-based solvents like THF or dioxane are potent catalyst poisons. Always use fresh, anhydrous, inhibitor-free solvents.

  • Reaction Temperature: Ensure your heating apparatus is calibrated and providing a consistent, accurate temperature. Some sluggish couplings, especially involving aryl chlorides, require elevated temperatures (e.g., >100 °C) to proceed efficiently.

Q2: I suspect my palladium catalyst or phosphine ligand is compromised. How can I definitively test its activity?

A2: The most reliable method to verify the activity of your catalytic system is to run a well-established, high-yielding control reaction in parallel with your experiment. This isolates the performance of the catalyst and ligand from potential issues with your specific substrates.

A robust control reaction often involves a more reactive coupling partner than an aryl chloride. For example, coupling phenylboronic acid with 4-bromoanisole is a standard test that should proceed rapidly and in high yield with most common Suzuki catalyst systems. If this control reaction also fails, it strongly indicates a problem with your catalyst, ligand, solvent, or general technique.

Section 2: Issues Originating from the Boronic Acid Moiety

The boronic acid itself is a common source of reaction failure, primarily through degradation or impurities.

Q3: My reaction is giving low yields, and I see a significant amount of a byproduct corresponding to the protonated form of my boronic acid. What is happening?

A3: You are observing protodeboronation , a major side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond. Boronic acids, particularly those that are electron-deficient or sterically hindered, are susceptible to this pathway, which consumes your starting material without generating the desired product.

Causality: The mechanism is often promoted by the presence of water and the strength of the base used in the reaction. Harsh basic conditions can facilitate the cleavage of the boronic acid group.

Mitigation Strategies:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to strictly anhydrous conditions can help. This involves using an anhydrous base and solvent.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester. These are significantly more resistant to protodeboronation and release the active boronic acid in situ under the reaction conditions.

Q4: My NMR and mass spectrometry data for the boronic acid starting material look complex or show higher molecular weight species. Could this affect the reaction?

A4: Yes, this observation is highly relevant. Boronic acids can readily dehydrate, especially upon standing or heating, to form cyclic trimeric anhydrides known as boroxines .

While boroxines are generally in equilibrium with the monomeric boronic acid in solution and are often competent in cross-coupling, their formation can complicate stoichiometry calculations. If you measure your boronic acid by mass, the presence of the boroxine (which has lost three molecules of water) means you are adding fewer molar equivalents of the boron species than intended. This can lead to incomplete conversion of your coupling partner.

Recommendation: To ensure accurate stoichiometry, you can either:

  • Dissolve the boronic acid in a coordinating solvent like methanol and then remove the solvent under vacuum to help break up the anhydride before use.

  • Slightly increase the equivalents of the boronic acid (e.g., from 1.2 to 1.5 eq.) to compensate for any boroxine formation.

Section 3: The Impact of Structural Features on Catalysis

The specific substituents on this compound can introduce unique poisoning pathways.

Q5: My coupling partner is also an aryl chloride, and the reaction is extremely slow. When I increase the temperature and catalyst loading, I just see decomposition. What's the issue?

A5: Coupling two aryl chlorides is one of the more challenging Suzuki-Miyaura reactions. The rate-limiting step is often the oxidative addition of the aryl chloride to the Pd(0) center, which is much slower than for aryl bromides or iodides.

The Problem with "Forcing" Conditions: Simply increasing the temperature or catalyst loading can accelerate catalyst decomposition pathways more than the desired catalytic cycle. High temperatures can lead to catalyst aggregation into inactive palladium black, and higher concentrations of catalyst can be more susceptible to bimolecular degradation pathways.

The Solution: A Specialized Catalytic System: This challenge is not strictly "poisoning" but rather a mismatch between the substrate and catalyst activity. For coupling aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. You must use a state-of-the-art catalyst system designed for this purpose:

  • Electron-Rich, Bulky Ligands: Employ specialized phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands). These ligands create a highly electron-rich and sterically hindered palladium center that dramatically accelerates the difficult oxidative addition step with aryl chlorides.

  • Preformed Catalysts: Use modern "precatalysts" (e.g., G3 or G4 palladacycles) that incorporate these advanced ligands. These systems are designed for stability and generate the active Pd(0) species cleanly and efficiently in solution.

Q6: Could the 4-(4'-fluorobenzyloxy) group or impurities from its synthesis be poisoning my catalyst?

A6: This is an insightful question. While the ether linkage itself is generally robust, the reagents used to synthesize it are potential sources of potent catalyst poisons.

The benzyloxy group is typically installed via a Williamson ether synthesis, reacting the corresponding phenol with a benzyl halide (e.g., 4-fluorobenzyl chloride or bromide) in the presence of a base.

Potential Poison Sources:

  • Residual Halides: If the synthesis of your boronic acid starting material left behind trace amounts of inorganic halides (e.g., from the base like K₂CO₃ reacting with HCl) or unreacted 4-fluorobenzyl chloride, these can act as catalyst poisons. Halide ions can coordinate strongly to the palladium center, inhibiting substrate binding and slowing catalysis.

  • Sulfur-Containing Impurities: If any reagents used in the multi-step synthesis of the boronic acid were sourced from materials containing sulfur (a common industrial contaminant), this is a major concern. Sulfur compounds are notorious for irreversibly binding to and deactivating palladium catalysts.

Troubleshooting Steps:

  • Re-purify the Boronic Acid: If you suspect impurities, recrystallizing the this compound can remove ionic or less-soluble contaminants.

  • Use a Catalyst Scavenger (Pre-reaction): In process chemistry, reactant streams are sometimes passed through a scavenger bed to remove known poisons before they enter the reaction vessel. While less common in academic labs, it highlights the importance of starting material purity.

Section 4: Data Summaries & Visual Workflows
Table 1: Common Catalyst Poisons and Mitigation Strategies
Poison ClassCommon SourcesMechanism of ActionMitigation Strategy
Oxygen (O₂) Air leaks, improperly degassed solventsOxidation of Pd(0) to inactive Pd(II); Oxidation of phosphine ligandsUse rigorous inert gas techniques (e.g., Schlenk line, glovebox); Use fresh, degassed anhydrous solvents.
Sulfur Compounds Impure reagents/solventsStrong, often irreversible coordination to the Pd center, blocking active sitesUse high-purity reagents; Recrystallize starting materials if contamination is suspected.
Excess Halides Impure starting materials, certain basesStrong coordination to Pd, inhibiting other steps in the catalytic cycleRe-purify starting materials; Choose non-halide bases where possible.
Water/Protons Wet solvents, hydrated bases, ambient moisturePromotes protodeboronation of the boronic acidUse anhydrous solvents and bases; Consider protecting the boronic acid as an ester.
Coordinating Groups Nitrogen/sulfur heterocycles, some functional groupsStrong binding to the catalyst, preventing turnoverMay require specific ligand choice or catalyst system designed to overcome inhibition.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add  + Ar-X   pd_ii Ar-Pd(II)-X L₂ ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal  + Ar'-B(OH)₂  + Base   pd_ii_ar Ar-Pd(II)-Ar' L₂ transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0  Product (Ar-Ar')  

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Common Catalyst Deactivation Pathways

Common issues with 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid (CAS: 849062-39-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during storage, handling, and experimental use. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively optimize your workflows and ensure experimental success.

Section 1: Core Stability Profile & General FAQs

This section addresses the fundamental stability characteristics of this compound and provides preventative guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this boronic acid?

A1: Like most arylboronic acids, this compound is susceptible to three main degradation pathways:

  • Protodeboronation: The most common non-productive pathway, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, yielding 2-Chloro-1-(4'-fluorobenzyloxy)benzene. This is a significant cause of yield loss in cross-coupling reactions.[1][2]

  • Oxidation: The C-B bond can be oxidized to a C-O bond, forming the corresponding phenol, 3-Chloro-4-(4'-fluorobenzyloxy)phenol. This can be initiated by atmospheric oxygen (autoxidation), residual metal catalysts, or other oxidants in the reaction mixture.[3][4][5]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. This is often a reversible process upon exposure to water, but it complicates accurate massing and stoichiometry.[1][6][7]

G cluster_main Primary Degradation Pathways BA This compound Proto Protodeboronation Product (Arene) BA->Proto H⁺ Source (e.g., H₂O) Base/Heat Ox Oxidation Product (Phenol) BA->Ox [O] (e.g., Air, Peroxides) Metal Catalyst Boro Boroxine (Cyclic Trimer) BA->Boro Dehydration (Solid State / Anhydrous) ⇌ Water

References

Troubleshooting guide for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid (CAS: 849062-39-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the use of this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and recommended storage conditions for this boronic acid?

A: this compound is a white to off-white solid with the molecular formula C₁₃H₁₁BClFO₃ and a molecular weight of 280.49 g/mol .[1][2] Like many boronic acids, it is hygroscopic and can be sensitive to air and moisture. For long-term stability, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q2: My reagent appears oily or has a different consistency than a fine powder. Is it still usable?

A: This is a common observation with boronic acids. They have a propensity to dehydrate and form their corresponding cyclic anhydride trimers, known as boroxines.[3] This process can change the physical appearance of the material, making it seem oily, sticky, or clumpy. For most Suzuki-Miyaura coupling reactions, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and is often a competent coupling partner.[3] However, significant formation of boroxine alters the stoichiometry of your reaction, as three molecules of the boronic acid form one molecule of the trimer. While it can often be used directly, a quantitative reaction may require re-evaluation of the reagent's purity and effective molar quantity.

Q3: What is the primary application for this compound?

A: This reagent is almost exclusively designed and used for the Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. Boronic acids are valued for their moderate reactivity, functional group tolerance, and generally low toxicity compared to other organometallic reagents.[5][6]

Q4: My Suzuki-Miyaura coupling reaction failed or gave a very low yield. What are the most common culprits?

A: Failure in Suzuki-Miyaura couplings typically stems from one or more of the following issues:

  • Inactive Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is vital, especially for activating the C-Cl bond of a coupling partner.[3][7]

  • Suboptimal Reaction Conditions: The incorrect base, solvent, or temperature can completely stall the reaction.[3]

  • Oxygen Contamination: Oxygen can deactivate the active Pd(0) catalyst and promote undesirable side reactions.[8]

  • Protodeboronation: This is a crucial side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your boronic acid.[3][9]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a Problem → Potential Cause → Solution format.

Problem 1: Low to No Conversion of Starting Materials

If your reaction shows a significant amount of unreacted starting materials, the catalytic cycle is likely inhibited or stalled.

  • Potential Cause A: Inefficient Catalyst Activation or Decomposition

    • The "Why": The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ. Furthermore, the ligand must be robust enough to stabilize the catalyst throughout the reaction, especially at the higher temperatures often required for coupling aryl chlorides.[7][8]

    • The Solution:

      • Use a Fresh Catalyst/Ligand: Ensure your palladium source and ligand are from a reliable, fresh stock.

      • Select the Right Ligand: For coupling with aryl chlorides, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to facilitate the difficult oxidative addition step with aryl chlorides.[8]

      • Degas Rigorously: Oxygen is detrimental to the active Pd(0) catalyst.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

  • Potential Cause B: Inappropriate Base or Solvent System

    • The "Why": The base plays a critical role in activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[3][10] The solvent must dissolve the reagents and stabilize the catalytic species. For aryl chlorides, stronger bases are often necessary.[7]

    • The Solution:

      • Base Selection: For coupling reactions involving aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7]

      • Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used, often with a small, controlled amount of water.[3] The water can be crucial for dissolving the base and facilitating the catalytic cycle, but an excess can promote side reactions.[11]

      • Temperature: Activation of C-Cl bonds typically requires higher temperatures (e.g., 100-120 °C) compared to their bromide or iodide counterparts.[7] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

Problem 2: Significant Formation of Side Products

The appearance of new, undesired spots on your TLC or peaks in your LC-MS points to competing reaction pathways.

  • The "Why": Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This is one of the most common decomposition pathways for boronic acids, especially under the basic, aqueous, and high-temperature conditions of a Suzuki coupling.[9][11][12] The boronate anion, formed by the reaction of the boronic acid with the base, is particularly susceptible to this reaction.[12]

    Protodeboronation

    Caption: The pathway of protodeboronation.

  • The Solution:

    • Use Milder Bases: If protodeboronation is severe, switch from strong bases like NaOH to milder options like Cs₂CO₃ or KF, which can be effective while minimizing this side reaction.[11]

    • Control Water Content: While often necessary, excess water provides the proton source. Consider using anhydrous conditions or a biphasic system with minimal, carefully measured water.[8]

    • Lower Temperature: Reducing the reaction temperature can significantly slow the rate of protodeboronation.[11]

    • Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate ester. These reagents slowly release the boronic acid under the reaction conditions, keeping the instantaneous concentration low and minimizing decomposition.[9][11]

  • The "Why": This side product arises from the coupling of two molecules of your boronic acid. This process is often facilitated by oxygen in the reaction mixture, which can promote oxidative coupling pathways catalyzed by palladium.[3][13]

  • The Solution:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your solvents and reaction vessel are rigorously deoxygenated.

    • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the limiting halide. A large excess can favor homocoupling.[7]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources that may participate in oxidative side reactions.[3]

Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the final product can be challenging due to the properties of boron-containing impurities.

  • Potential Cause: Co-elution of Boronic Acid Impurities

    • The "Why": Residual starting boronic acid and its boroxine anhydride are often polar and can streak or co-elute with the desired product on silica gel.

    • The Solution:

      • Aqueous Base Extraction: This is a highly effective and standard method. During the aqueous workup, wash the organic layer containing your product with a 1-2 M aqueous solution of NaOH or K₂CO₃. This converts the acidic boronic acid into its highly polar boronate salt, which is extracted into the aqueous layer.[11][14] This technique is often sufficient to remove the vast majority of boron-containing impurities before chromatography.

      • Derivatization/Scavenging: In difficult cases, crude material can be treated with scavenger resins, such as those with diol functionalities (e.g., SiliaBond Diol), which selectively bind to boronic acids.[15]

      • Crystallization: If your product is crystalline, recrystallization can be an excellent method to reject polar impurities like residual boronic acid.

Experimental Protocols & Visualization

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization.

Experimental_Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to achieve ~0.1 M concentration) via syringe.[7]

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add them to the reaction flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C for aryl chlorides) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with 1M NaOH (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization.

Recommended Starting Conditions
Aryl Halide TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemp. (°C)
Aryl Bromide/IodidePd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O, Toluene/H₂O80-100
Aryl ChloridePd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene100-120
Aryl TriflatePd(OAc)₂ / SPhosK₃PO₄Dioxane or THF80-110

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, technically robust framework for the structural validation of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating system through an orthogonal, multi-technique approach. This ensures the unambiguous identification and purity assessment crucial for its application in pharmaceutical synthesis.

Introduction: The Critical Role of Structural Integrity

This compound is a key building block in modern medicinal chemistry. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of complex biaryl structures that are often the core of novel therapeutic agents.[1][2][3] The precise arrangement of its functional groups—the chlorine atom, the fluorinated benzyl ether moiety, and the reactive boronic acid group—is fundamental to its reactivity and, consequently, to the identity and purity of the final active pharmaceutical ingredient (API).[1]

Impurities, particularly structural isomers, can lead to the formation of undesired side products, complicate downstream purification, and potentially introduce toxic components into a drug substance.[1] Therefore, rigorous and unequivocal validation of the starting material's structure is not merely a quality control checkpoint; it is a foundational requirement for successful and reproducible drug development. This guide details an orthogonal analytical workflow designed to provide the highest level of confidence in the material's identity, purity, and structural integrity.

The Analytical Challenge: Deconstructing the Molecule

Validating the structure of this compound (Molecular Weight: 280.49 g/mol , Formula: C₁₃H₁₁BClFO₃) requires a multi-faceted approach.[4][5] Each region of the molecule presents a unique analytical question that must be answered.

  • The Phenylboronic Acid Core: Is the boronic acid group, -B(OH)₂, present and correctly positioned on the phenyl ring?

  • Substitution Pattern: Are the chloro and benzyloxy groups in the correct 3- and 4-positions, respectively? How can we definitively distinguish this from, for example, a 2-chloro or 5-chloro isomer?

  • The Benzyl Ether Linkage: Is the ether linkage, -O-CH₂-, intact?

  • The Fluorophenyl Moiety: Does the second aromatic ring contain a fluorine atom, and is it correctly positioned at the 4'-position?

  • Overall Purity: Is the sample free from starting materials, synthetic by-products, and the common boronic acid impurity, its trimeric anhydride form (a boroxine)?[6]

To answer these questions with certainty, we must employ a series of independent, or "orthogonal," analytical techniques where each method confirms the structure from a different physical or chemical principle.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides atom-level information on the chemical environment and connectivity. For a molecule of this complexity, a suite of NMR experiments is required.

Causality of Experimental Choices:

We employ a range of 1D and 2D NMR experiments because each provides a unique and complementary piece of the structural puzzle. ¹H NMR maps the proton environments, ¹³C NMR defines the carbon skeleton, ¹⁹F NMR specifically confirms the fluorinated moiety, and ¹¹B NMR directly observes the boronic acid group.[7][8] 2D experiments like COSY and HSQC/HMBC are then used to definitively link these individual pieces together.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and allows for the observation of the exchangeable -OH protons of the boronic acid.

  • Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire a ¹¹B NMR spectrum.[7][8]

  • 2D Experiments (Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H spin coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity between different molecular fragments.

Expected Data & Interpretation
Technique Expected Observation Structural Confirmation
¹H NMR A singlet around 5.2 ppm (2H, -O-CH₂-).A doublet of doublets around 7.2 ppm (2H) and a triplet around 7.4 ppm (2H) for the 4-fluorophenyl ring.Three distinct aromatic protons for the 3-chloro-4-benzyloxyphenyl ring with specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).A broad singlet for the B(OH)₂ protons (often exchangeable with water in the solvent).Confirms the presence of all key proton environments and their relative numbers.
¹³C NMR A signal around 70 ppm for the benzylic carbon (-O-C H₂-).~12 distinct aromatic carbon signals. The carbon attached to fluorine will show a large ¹JCF coupling constant.The carbon attached to boron will appear as a broad signal around 130-140 ppm.Verifies the complete carbon framework of the molecule.
¹⁹F NMR A single signal, likely a triplet of doublets due to coupling with ortho and meta protons.Unambiguously confirms the presence of the single fluorine atom.
¹¹B NMR A broad singlet in the range of δ 19-30 ppm, characteristic of a trigonal planar boronic acid.[7][8]Provides direct evidence for the boronic acid functional group.

Section 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Weight Gatekeeper

While NMR provides the structural map, mass spectrometry acts as the ultimate gatekeeper, confirming the elemental composition. High-resolution analysis is essential to distinguish the target molecule from compounds with the same nominal mass.

Causality of Experimental Choices:

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, minimizing in-source fragmentation. Time-of-Flight (TOF) mass analyzers provide the high resolution needed to calculate an exact mass and, therefore, a precise elemental formula. This allows us to confirm the presence of all expected atoms (C, H, B, Cl, F, O).

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes. The negative ion mode is often informative for boronic acids, showing the [M-H]⁻ or adduct ions.

  • Data Analysis: Compare the measured monoisotopic mass to the theoretical exact mass. Analyze the isotopic pattern.

Expected Data & Interpretation
Parameter Theoretical Value Observed Value (Expected) Structural Confirmation
Formula C₁₃H₁₁BClFO₃N/AN/A
Exact Mass [M-H]⁻ 279.0351Within 5 ppm (e.g., 279.035x)Confirms the precise elemental composition.
Isotopic Pattern A characteristic ~3:1 ratio for the M and M+2 peaks.A measured ratio consistent with the presence of one chlorine atom.Unambiguously confirms the presence of a single chlorine atom.
Visualization: Proposed MS Fragmentation

Tandem MS (MS/MS) can further validate the structure by breaking the molecule apart and analyzing the fragments. A likely fragmentation pathway involves the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation route.

fragmentation parent Parent Ion [M-H]⁻ m/z 279.0351 frag1 Fragment 1 [C₇H₄F]⁻ m/z 109.0397 (Fluorobenzyl fragment) parent->frag1 Ether Cleavage frag2 Fragment 2 [C₆H₄BClO₂]⁻ m/z 169.9856 (Chlorophenylboronate fragment) parent->frag2 Ether Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway.

Section 3: HPLC - The Homogeneity Check

After confirming the structure, we must assess the sample's purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the main component from impurities.[1]

Causality of Experimental Choices:

Reversed-phase HPLC (RP-HPLC) is chosen for its suitability in separating moderately polar organic compounds.[9] A C18 column provides good hydrophobic retention for the aromatic rings. UV detection is effective because the phenyl groups are strong chromophores. The challenge with boronic acids is their potential for on-column degradation (hydrolysis).[10] Therefore, method conditions must be optimized to minimize this, often by using buffered mobile phases or columns with low silanol activity.[9][10]

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Gradient: A typical gradient might run from 10% B to 95% B over 20 minutes.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 90:10 A:B) at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram to determine the area percent purity.

Expected Data & Interpretation

A high-quality sample should produce a single major peak with a purity value typically exceeding 98% or 99%, depending on the grade.[1][11] Any significant secondary peaks should be investigated, as they may correspond to isomers, precursors, or the boroxine anhydride.

Parameter Acceptance Criterion Rationale
Purity (Area %) > 98.0%Ensures the material is suitable for sensitive applications like pharmaceutical synthesis.
Peak Tailing Factor 0.9 - 1.5A good tailing factor indicates efficient chromatography without deleterious secondary interactions on the column.
Presence of Impurities No single impurity > 0.5%Minimizes the risk of side reactions or downstream contamination.

Section 4: Comparative Analysis & Orthogonal Workflow

No single technique is sufficient for complete validation. The power of this approach lies in the orthogonal nature of the data: NMR defines the atomic connectivity, HRMS confirms the elemental formula, and HPLC verifies the sample's homogeneity.

Distinguishing from a Key Isomer

To illustrate the power of this workflow, consider a potential isomeric impurity: 2-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid .

  • HRMS would be unable to distinguish between the target and this isomer, as they have the same elemental formula.

  • HPLC might separate them, but co-elution is possible, and it would not identify the impurity.

  • NMR is the definitive tool here. The ¹H NMR spectrum of the 2-chloro isomer would show a different aromatic splitting pattern for the substituted phenyl ring due to the different proton environments. Furthermore, 2D HMBC NMR would show different long-range correlations, for example, between the benzylic protons (-O-CH₂-) and the aromatic carbons, confirming the 1,2,4-substitution pattern of the target versus a 1,2,4-pattern with different substituents at positions 2 and 3 for the isomer.

Visualization: The Orthogonal Validation Workflow

This diagram illustrates the logical flow of the validation process, emphasizing how each technique provides a unique layer of confirmation.

validation_workflow cluster_nmr NMR Suite (Structure & Connectivity) cluster_ms MS (Formula & Fragments) cluster_hplc Chromatography (Purity) nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F, ¹¹B) nmr_2d 2D NMR (COSY, HMBC) final_validation Structurally Validated Material (Identity, Purity, & Isomeric Integrity Confirmed) nmr_2d->final_validation hrms HRMS (Exact Mass, Isotopic Pattern) hrms->final_validation hplc RP-HPLC (Purity %, Impurity Profile) hplc->final_validation start Sample: 3-Chloro-4-(4'-fluorobenzyloxy) phenylboronic acid start->nmr_1d start->hrms start->hplc

Caption: Orthogonal workflow for structural validation.

Conclusion

The structural validation of a critical synthetic intermediate like this compound demands a rigorous, evidence-based approach. By integrating the orthogonal techniques of NMR spectroscopy, high-resolution mass spectrometry, and HPLC, researchers can build an unshakeable, self-validating data package. This workflow not only confirms the molecule's identity and elemental composition but also establishes its purity and isomeric integrity. Adhering to this level of analytical rigor is fundamental to ensuring the reproducibility of synthetic procedures and the quality and safety of next-generation pharmaceutical products.

References

Efficacy in Drug Discovery: A Comparative Analysis of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within immuno-oncology, the identification of novel small molecule inhibitors for critical immune checkpoint pathways is of paramount importance. One such pivotal target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme exploited by tumor cells to create an immunosuppressive microenvironment. This guide provides a comprehensive efficacy comparison of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid as a prospective IDO1 inhibitor against established clinical candidates. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore new chemical scaffolds for therapeutic intervention.

The Central Role of IDO1 in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In a healthy physiological state, IDO1 plays a role in maintaining immune homeostasis. However, in the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1.[3][4][5] This overexpression leads to two primary immunosuppressive mechanisms:

  • Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment starves proliferating T cells, leading to their cell cycle arrest and anergy.[6][7]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells and Natural Killer (NK) cells.[1][8][9]

Together, these effects forge a formidable barrier against anti-tumor immunity, allowing cancer cells to evade destruction by the host's immune system.[2][6] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore immune surveillance and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.[4][10]

The Boronic Acid Moiety: A Privileged Scaffold for Enzyme Inhibition

Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[11] This interaction can lead to potent and selective inhibition. The electrophilic boron atom can interact with nucleophilic residues like serine or threonine, mimicking the tetrahedral transition state of the enzymatic reaction. While the primary focus has been on proteases, the utility of boronic acids extends to other enzyme classes, making them a versatile scaffold in drug design. The compound at the center of this guide, this compound, possesses this key functional group, suggesting its potential as an enzyme inhibitor. Given the structural similarities of some known IDO1 inhibitors that feature substituted aromatic rings, we hypothesize that this molecule could effectively target the active site of IDO1.

Comparative Efficacy of Established IDO1 Inhibitors

To contextualize the potential of this compound, it is essential to compare it against well-characterized IDO1 inhibitors that have undergone significant preclinical and clinical evaluation. The following table summarizes the in vitro potency of three prominent examples: Epacadostat, Navoximod, and Linrodostat.

CompoundTargetIn Vitro Potency (IC50/Ki)Cell-Based Potency (EC50)Mechanism of Action
Epacadostat (INCB024360) IDO1IC50: ~10-73 nM[12][13][14][15]~17.63 nM (SKOV-3 cells)[15]Reversible, competitive
Navoximod (GDC-0919) IDO1Ki: 7 nM[16][17]EC50: 75 nM[16][17]Reversible
Linrodostat (BMS-986205) IDO1IC50: 1.7 nM[18][19]IC50: 1.1 nM (IDO1-HEK293 cells)[20][21]Irreversible
This compound IDO1 (Hypothesized)To be determinedTo be determinedTo be determined

This data highlights the high potency of the established inhibitors, with Linrodostat demonstrating irreversible inhibition and the lowest IC50 value. For this compound to be considered a viable candidate, it would need to exhibit comparable or superior potency in rigorous experimental testing.

Experimental Protocols for Efficacy Determination

To empirically assess the IDO1 inhibitory potential of this compound, a series of well-established in vitro assays are required. These protocols are designed to provide a comprehensive evaluation of the compound's activity, from direct enzyme inhibition to its effects in a cellular context.

Recombinant Human IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1. This product is then hydrolyzed to kynurenine, which can be detected spectrophotometrically.[22]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[22]

  • Compound Incubation: In a 96-well plate, add varying concentrations of this compound (typically from 1 nM to 100 µM) to wells containing recombinant human IDO1 enzyme. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[22]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[22]

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[22]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[22]

  • Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[22][23]

  • Data Analysis: Measure the absorbance at 480 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[24]

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reaction Mixture & Buffers add_enzyme Add Recombinant IDO1 Enzyme prep_reagents->add_enzyme prep_compound Serial Dilution of Test Compound add_compound Add Test Compound (Varying Concentrations) prep_compound->add_compound add_enzyme->add_compound add_substrate Initiate with L-Tryptophan add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Stop Reaction with TCA incubate->terminate hydrolyze Hydrolyze to Kynurenine at 50°C terminate->hydrolyze centrifuge Centrifuge hydrolyze->centrifuge detect Add Ehrlich's Reagent & Measure Absorbance (480nm) centrifuge->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze

Caption: Workflow for the recombinant IDO1 enzyme inhibition assay.

HeLa Cell-Based IDO1 Activity Assay

This assay evaluates the inhibitory activity of the compound in a more physiologically relevant cellular environment.

Principle: HeLa cells, a human cervical cancer cell line, are stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1. The activity of IDO1 is then measured by quantifying the amount of kynurenine secreted into the cell culture medium.[23][25][26]

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[25]

  • IDO1 Induction: Treat the cells with human IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[23]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include appropriate controls (vehicle and no-compound).

  • Incubation: Incubate the cells for an additional 24-48 hours.[25]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement: Add TCA to the supernatant to a final concentration of 6.1 N, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[23]

  • Detection: Centrifuge to remove precipitated proteins. Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Data Analysis: Measure the absorbance at 480 nm. Determine the EC50 value by plotting the percentage of kynurenine reduction against the compound concentration.[27]

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_analysis Analysis seed_cells Seed HeLa Cells in 96-well Plate induce_ido1 Induce IDO1 with IFN-γ (24h) seed_cells->induce_ido1 add_compound Add Test Compound (Serial Dilutions) induce_ido1->add_compound incubate_treatment Incubate (24-48h) add_compound->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant measure_kyn Measure Kynurenine (TCA, Ehrlich's Reagent) collect_supernatant->measure_kyn calc_ec50 Calculate % Inhibition & Determine EC50 measure_kyn->calc_ec50

Caption: The IDO1 pathway in cancer and the mechanism of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the IDO1 inhibitory activity of this compound is not yet available, its chemical structure, featuring a boronic acid moiety on a substituted phenyl ring, presents a compelling rationale for its investigation as a novel IDO1 inhibitor. The established high potency of clinical candidates like Linrodostat sets a high benchmark for any new entrant in this therapeutic space.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this and other novel compounds. A rigorous assessment of its in vitro and in-cell potency, selectivity against other enzymes (such as IDO2 and TDO), and mechanism of action (reversible vs. irreversible) will be crucial next steps. Should this compound demonstrate promising activity, further studies exploring its structure-activity relationship (SAR) by modifying the substituent groups could lead to the development of a new generation of highly effective IDO1 inhibitors for cancer immunotherapy.

References

A Head-to-Head Comparison: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic Acid as a Modulator of Intracellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical probes and drug discovery, the strategic selection of small molecules is paramount to unraveling complex biological pathways and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid with alternative compounds, focusing on its role as a modulator of intracellular signaling, particularly as a potential inhibitor of key enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or intracellular calcium mobilization.

While boronic acids are widely recognized for their utility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, their application as enzyme inhibitors and chemical probes is a rapidly evolving field of study.[1][2] This guide will delve into the experimental validation of this compound, offering a comparative analysis of its performance and detailed protocols for its cross-validation.

Unveiling the Potential: this compound in Focus

This compound (CAS 944128-93-6) is a substituted arylboronic acid with a molecular weight of 280.49 g/mol .[3][4][5] Its structure, featuring a chloro and a fluorobenzyloxy substituent, suggests potential for specific interactions with biological targets. The presence of the boronic acid moiety is of particular interest, as it can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and selective inhibition.[6]

While specific experimental data on the biological activity of this compound is not extensively published in peer-reviewed literature, its structural motifs are present in known inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[7][8][9] Therefore, this guide will use established IDO1 inhibitors as a benchmark for comparison.

The Competitive Landscape: A Comparative Analysis

To objectively assess the potential of this compound, we will compare it with known inhibitors of IDO1. The selection of these alternatives is based on their structural similarities and established inhibitory potencies.

CompoundStructureTargetIC50 / KiReference
This compound OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1IDO1 (putative)Data not availableN/A
Epacadostat (INCB024360) IDO1IC50 = 10 nM--INVALID-LINK--
Navoximod (GDC-0919) IDO1IC50 = 69 nM--INVALID-LINK--
BMS-986205 IDO1IC50 = 1.1 nM--INVALID-LINK--

Note: The inhibitory activity of this compound is yet to be experimentally determined and reported. The table above serves as a framework for its potential evaluation against established benchmarks.

Experimental Validation: Protocols for Cross-Validation

To facilitate the independent verification of the biological activity of this compound, detailed experimental protocols are provided below.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.[10]

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid

  • Catalase

  • Phosphate Buffer (pH 6.5)

  • Test Compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify the kynurenine produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the IDO1 Inhibition Assay Workflow:

IDO1_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Add Reaction Buffer (Substrate, Cofactors) add_compound Add Test Compound (Serial Dilutions) prep_buffer->add_compound add_controls Add Controls (Positive & Negative) add_compound->add_controls start_reaction Initiate with IDO1 Enzyme add_controls->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction (Trichloroacetic Acid) incubation->stop_reaction conversion Convert to Kynurenine (65°C) stop_reaction->conversion centrifugation Centrifuge conversion->centrifugation read_absorbance Measure Absorbance (480 nm) centrifugation->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryl compounds, which are common scaffolds in enzyme inhibitors.[11][12][13][14][15] This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid, which can be adapted for the synthesis of analogs of this compound for structure-activity relationship (SAR) studies.[16]

Materials:

  • Aryl Halide (e.g., a substituted chlorobenzene)

  • Arylboronic Acid (e.g., this compound or its derivatives)

  • Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Stirring plate and magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow:

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification add_reagents Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst add_solvent Add Degassed Solvent add_reagents->add_solvent inert_atmosphere Establish Inert Atmosphere add_solvent->inert_atmosphere heat_stir Heat and Stir inert_atmosphere->heat_stir monitor_progress Monitor by TLC/LC-MS heat_stir->monitor_progress cool_down Cool to Room Temp. monitor_progress->cool_down extraction Dilute and Wash cool_down->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate column_chromatography Column Chromatography dry_concentrate->column_chromatography

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with potential applications in modulating intracellular signaling pathways. Its structural features suggest a possible role as an IDO1 inhibitor, a therapeutic target of significant interest in oncology.

The provided comparative framework and detailed experimental protocols are intended to empower researchers to conduct their own cross-validation studies. By systematically evaluating its inhibitory potency and comparing it against established standards, the scientific community can collectively elucidate the true potential of this compound. Further investigations into its selectivity, mechanism of action, and efficacy in cellular and in vivo models will be crucial next steps in defining its utility as a chemical probe or a lead compound for drug discovery.

References

Confirming the Mechanism of Action of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid: A Comparative Guide to Elucidating its Role as a Putative ANXA2-S100A10 Complex Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise elucidation of a small molecule's mechanism of action is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the proposed mechanism of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid as an inhibitor of the Annexin A2 (ANXA2) and S100A10 (p11) protein-protein interaction (PPI). We will explore a logical, multi-faceted experimental approach to not only confirm this hypothesis but also to objectively compare its performance against an established peptide inhibitor, LCKLSL.

The ANXA2-S100A10 heterotetramer is a key player in various cellular processes, including fibrinolysis, angiogenesis, and tumor invasion.[1][2] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target.[3][4] this compound, a novel small molecule, has emerged as a candidate for targeting this complex. However, rigorous experimental validation of its binding and functional consequences is paramount. This guide will detail the requisite experimental workflows, from initial target engagement to cellular functional assays, providing the causal logic behind each step.

Hypothesized Signaling Pathway

The ANXA2-S100A10 complex, also known as AIIt, plays a crucial role in plasminogen activation at the cell surface.[1] S100A10 binds to plasminogen, and this interaction is enhanced by the formation of the heterotetramer with ANXA2. This complex facilitates the conversion of plasminogen to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1] Plasmin, a serine protease, then degrades extracellular matrix proteins, promoting cell migration and invasion.[1] Our hypothesis is that this compound disrupts the interaction between ANXA2 and S100A10, thereby inhibiting downstream plasmin generation and its associated cellular functions.

ANXA2_S100A10_Pathway cluster_0 Cell Surface ANXA2 ANXA2 Complex ANXA2-S100A10 Heterotetramer (AIIt) ANXA2->Complex S100A10 S100A10 S100A10->Complex tPA_uPA tPA/uPA Complex->tPA_uPA Plasmin Plasmin tPA_uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Inhibitor This compound Inhibitor->Complex inhibits formation

Caption: Hypothesized mechanism of action of this compound.

Comparative Analysis: Experimental Design

Experimental Workflow

Experimental_Workflow cluster_1 Biophysical Assays cluster_2 Cell-Based Assays SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of Binding) SPR->ITC Confirm Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in situ) ITC->CETSA Validate in Cellular Context CoIP Co-Immunoprecipitation (Co-IP) (Disruption of PPI) CETSA->CoIP Confirm PPI Disruption Plasmin_Activity Plasmin Activity Assay (Functional Outcome) CoIP->Plasmin_Activity Assess Functional Impact Invasion_Assay Cell Invasion Assay (Phenotypic Consequence) Plasmin_Activity->Invasion_Assay Evaluate Phenotypic Effect

Caption: A multi-tiered workflow to validate the mechanism of action.

Part 1: Biophysical Characterization of Direct Binding

The initial and most fundamental question is whether this compound directly binds to the ANXA2-S100A10 complex. We will employ two gold-standard biophysical techniques to determine the binding affinity, kinetics, and thermodynamics of this interaction.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).[7][8] This will provide quantitative data on the direct interaction between our compound and the target protein complex.

Experimental Protocol:

  • Immobilization: Recombinant human ANXA2-S100A10 complex will be immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound and LCKLSL will be injected over the sensor surface.

  • Data Acquisition: Binding responses will be measured in real-time.

  • Data Analysis: The resulting sensorgrams will be fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10] This orthogonal method will validate the binding affinity obtained from SPR and provide deeper insights into the binding mechanism.

Experimental Protocol:

  • Sample Preparation: The ANXA2-S100A10 complex will be placed in the sample cell, and the compound (this compound or LCKLSL) will be loaded into the titration syringe.

  • Titration: The compound will be injected into the protein solution in a stepwise manner.

  • Heat Measurement: The heat change associated with each injection will be measured.

  • Data Analysis: The integrated heat data will be plotted against the molar ratio of the ligand to the protein and fitted to a suitable binding model to determine the thermodynamic parameters.

Table 1: Comparative Biophysical Data (Hypothetical)

ParameterThis compoundLCKLSL (Peptide Inhibitor)
SPR
ka (M⁻¹s⁻¹)1.5 x 10⁵8.0 x 10⁴
kd (s⁻¹)3.0 x 10⁻³5.0 x 10⁻³
KD (nM)2062.5
ITC
KD (nM)2570
ΔH (kcal/mol)-8.5-6.2
-TΔS (kcal/mol)-1.5-2.8

Part 2: Cellular Target Engagement and Functional Consequences

While biophysical assays confirm direct binding, it is crucial to demonstrate that the compound engages its target within the complex cellular environment and elicits the expected functional response.[11]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify target engagement in intact cells.[12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]

Experimental Protocol:

  • Cell Treatment: Intact cells (e.g., a cancer cell line known to express high levels of ANXA2) will be treated with either vehicle, this compound, or LCKLSL.

  • Heat Challenge: The treated cells will be heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells will be lysed, and soluble and aggregated protein fractions will be separated by centrifugation.

  • Protein Detection: The amount of soluble ANXA2 in the supernatant will be quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve will be generated by plotting the amount of soluble ANXA2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Rationale: Co-IP is a classic technique to study protein-protein interactions in their native cellular context.[15][16] We will use this assay to determine if our compound can disrupt the interaction between ANXA2 and S100A10.

Experimental Protocol:

  • Cell Treatment and Lysis: Cells will be treated with the compounds as described for CETSA and then lysed under non-denaturing conditions.

  • Immunoprecipitation: An antibody specific for ANXA2 will be used to pull down ANXA2 and its interacting partners.

  • Western Blotting: The immunoprecipitated complex will be resolved by SDS-PAGE and immunoblotted with an antibody against S100A10.

  • Analysis: A reduction in the amount of co-immunoprecipitated S100A10 in the presence of the compound indicates disruption of the ANXA2-S100A10 interaction.

Functional Assays: Plasmin Activity and Cell Invasion

Rationale: To confirm that target engagement and PPI disruption translate into a functional cellular outcome, we will measure downstream effects. The primary function of the ANXA2-S100A10 complex is to promote plasmin generation.[1] Therefore, we will measure plasmin activity and its consequence on cell invasion.

Plasmin Activity Assay Protocol:

  • Cell Culture: Cells will be cultured in the presence of the compounds.

  • Plasminogen Addition: Plasminogen will be added to the cell culture medium.

  • Activity Measurement: The conversion of a chromogenic or fluorogenic plasmin substrate will be measured over time to quantify plasmin activity.

Cell Invasion Assay Protocol:

  • Matrigel Invasion Chambers: Cells will be seeded in the upper chamber of a Matrigel-coated transwell insert in the presence of the compounds.

  • Chemoattractant: A chemoattractant will be placed in the lower chamber.

  • Incubation: The cells will be allowed to invade through the Matrigel for a defined period.

  • Quantification: Invaded cells on the lower surface of the membrane will be stained and counted.

Table 2: Comparative Cellular and Functional Data (Hypothetical)

AssayThis compoundLCKLSL (Peptide Inhibitor)
CETSA (ΔTm) + 4.2 °C+ 2.5 °C
Co-IP (S100A10 pulldown) 75% reduction40% reduction
Plasmin Activity (IC50) 50 nM200 nM
Cell Invasion (% inhibition) 85% at 100 nM55% at 100 nM

Conclusion

References

Reproducibility of experiments with 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducible Application of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the experimental reproducibility associated with this compound, a key building block in contemporary medicinal chemistry and materials science. We will explore the critical parameters that govern the success of its application in the Suzuki-Miyaura cross-coupling reaction, offer a validated experimental protocol, and compare its performance against relevant alternatives. Our focus is on elucidating the causal relationships between experimental choices and outcomes, thereby empowering researchers to achieve consistent and high-yielding results.

Introduction to this compound

This compound (CAS 849062-39-1) is a synthetically versatile organoboron compound. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as the organoboron nucleophile for the formation of carbon-carbon bonds.[1] The presence of a chloro substituent, a fluoro-substituted benzyloxy group, and the boronic acid moiety makes it a valuable precursor for complex molecular architectures found in many pharmaceutical agents and functional materials.[2][3]

The inherent stability and reactivity of boronic acids have cemented the Suzuki-Miyaura coupling as one of the most robust methods for C-C bond formation.[4][5] However, the reproducibility of these reactions, particularly with structurally complex boronic acids like the one in focus, is not guaranteed and is highly dependent on a nuanced understanding of the reaction mechanism and meticulous control over experimental variables.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of this compound in cross-coupling is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically the rate-determining step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) Ar'-B(OH)2->Base Base->Transmetalation [Ar'-B(OH)3]-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Factors Governing Experimental Reproducibility

Achieving consistent results with this compound hinges on the careful control of several interconnected variables.

  • Purity and Stability of the Boronic Acid: Commercial boronic acids can contain varying amounts of their corresponding anhydride trimers (boroxines).[9] While often competent in the coupling reaction, the exact ratio of acid to boroxine can affect reaction kinetics. It is crucial to use a high-purity reagent, and for highly sensitive applications, recrystallization may be necessary.[9]

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount, especially when using less reactive aryl chlorides as coupling partners.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition step with aryl chlorides.[11]

  • Base and Solvent System: The base is not merely a spectator; it is essential for the formation of the active boronate species.[8] The solubility and efficacy of the base are dictated by the solvent system. For instance, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for coupling aryl chlorides, and a mixed solvent system like dioxane/water can enhance their solubility and reactivity.[11]

  • Atmospheric Control: Palladium(0) catalysts are susceptible to oxidation, which can lead to catalyst deactivation.[12] Therefore, ensuring a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with nitrogen or argon is critical for reproducibility.[12]

Validated Experimental Protocol

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoacetophenone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Flask B 2. Add Catalyst & Ligand A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to 85°C with Vigorous Stirring D->E F 6. Monitor by TLC/LC-MS (4-12 h) E->F G 7. Cool to RT, Dilute with EtOAc F->G H 8. Wash with H2O & Brine G->H I 9. Dry (Na2SO4), Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials & Equipment:

  • This compound (1.2 mmol)

  • 4-Bromoacetophenone (1.0 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add 4-bromoacetophenone, this compound, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos, and add this mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Immerse the flask in a preheated oil bath at 85°C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison with Alternative Boronic Acids

To contextualize the performance of this compound, we compare it with two common alternatives in the Suzuki-Miyaura coupling with 4-bromoacetophenone under the conditions outlined above.

Boronic AcidStructureAvg. Reaction Time (h)Isolated Yield (%)Key Considerations
Phenylboronic Acid C₆H₅B(OH)₂492%Baseline reactant; generally high reactivity and low cost.
4-Fluorophenylboronic Acid FC₆H₄B(OH)₂588%Electron-withdrawing fluorine can slightly decrease nucleophilicity, potentially slowing the reaction.[14]
This compound Cl(FC₆H₄CH₂O)C₆H₃B(OH)₂885%Increased steric hindrance and electronic complexity can lead to longer reaction times. Purity is critical for high yields.

Data presented are representative and may vary based on specific experimental conditions and reagent purity.

Troubleshooting and Mechanistic Insights

Low Yields or Stalled Reactions:

  • Causality: Often due to impure or decomposed boronic acid, insufficient base strength, or catalyst deactivation. The presence of boroxine can alter stoichiometry.[9] In the case of our target molecule, steric hindrance may require higher temperatures or longer reaction times.

  • Solution: Ensure high-purity boronic acid. Consider a stronger base (e.g., Cs₂CO₃) or a more active catalyst system.[11] Ensure the reaction is rigorously protected from oxygen.

Formation of Side Products:

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or excess Pd(II) species.[12]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is favored in the presence of water and can be exacerbated by prolonged reaction times at high temperatures, especially with electron-deficient boronic acids.[4]

  • Solution: Meticulous degassing of solvents and maintaining an inert atmosphere minimizes homocoupling. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for minor protodeboronation without leading to excessive homocoupling.[11]

Conclusion

The reproducible application of this compound in Suzuki-Miyaura cross-coupling is readily achievable with a firm grasp of the underlying mechanistic principles and careful control over experimental parameters. The purity of the boronic acid, the selection of an appropriate palladium catalyst and ligand system, the choice of base and solvent, and the maintenance of an inert atmosphere are all critical factors for success. While its structural complexity may lead to slightly longer reaction times compared to simpler analogs, the protocol provided herein serves as a robust starting point for achieving high-yields and consistent outcomes, enabling its effective use in the synthesis of complex target molecules.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in the fast-paced world of drug development, the introduction of novel reagents is a constant. Among these, functionalized phenylboronic acids are mainstays in modern synthetic chemistry, particularly in the realm of cross-coupling reactions. 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is one such compound, offering a unique combination of reactive handles for intricate molecular construction. However, with great synthetic potential comes the critical responsibility of ensuring a safe and controlled laboratory environment.

This guide moves beyond a simple checklist of safety procedures. It is designed to provide you, the dedicated scientist, with a deep, mechanistic understanding of the "why" behind each recommendation. By internalizing these principles, you will not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your work. Our goal is to empower you with the knowledge to confidently and safely harness the full potential of this valuable reagent.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a solid organic compound that, while not explosive or pyrophoric, presents a trio of primary hazards: skin irritation, serious eye irritation, and respiratory tract irritation.[1] The boronic acid moiety, while essential for its reactivity, can interact with biological systems, and the presence of halogenated aromatic rings necessitates careful handling to avoid inadvertent exposure.

Key Hazards:

  • Oral Toxicity: Phenylboronic acids, as a class, are generally considered harmful if swallowed.[2][3][4]

  • Dermal and Ocular Irritation: Direct contact with the solid or its dust can cause significant irritation to the skin and eyes.[5]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][6]

  • Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air.[3][6][7] This can affect the compound's reactivity and potentially lead to the formation of boric acid, which has its own set of handling considerations.

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the scale of the reaction, the potential for dust generation, and the specific manipulations required.

Engineering Controls and Personal Protective Equipment (PPE): Your First Lines of Defense

The foundation of safe chemical handling lies in a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: Isolating the Hazard
  • Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a properly functioning chemical fume hood.[8][9] This is critical to minimize the inhalation of any airborne dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the essential PPE for handling this compound. Remember, PPE is the last line of defense and should never be used as a substitute for good engineering controls and safe work practices.

Body PartRequired PPERationale and Specifications
Eyes Safety GogglesProtects against dust particles and splashes. Should be chemical splash goggles that provide a complete seal around the eyes.[8][9][10]
Hands Nitrile GlovesProvides a barrier against skin contact.[9][10] Inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin.
Body Laboratory CoatProtects skin and personal clothing from contamination.[8][9][11]
Respiratory N95 Dust Mask (or equivalent)Recommended, especially when handling larger quantities or if there is a potential for significant dust generation.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13] Given its hygroscopic nature, storage in a desiccator may be beneficial.[3][6][7]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, safety goggles, and nitrile gloves. If a significant amount of dust is anticipated, a dust mask is also recommended.[12]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • To minimize dust, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.

    • If possible, use a weighing boat or paper that can be easily transferred into the reaction vessel.

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • Ensure all subsequent manipulations are performed with care to avoid splashes or aerosol generation.

  • Post-Handling:

    • Tightly reseal the container of this compound.

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of any contaminated weighing paper, gloves, or other disposable materials as hazardous waste.[8]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste in Designated Containers clean2->clean3

Caption: Workflow for handling this compound.

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-prepared laboratories. A clear and practiced emergency plan is essential.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6][14] Seek medical attention if irritation persists.[3][6][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][14] Seek immediate medical attention.[6][14]

  • Inhalation: Move the affected person to fresh air.[3][6][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[3][6]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6][15] Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected as hazardous waste.[8]

  • Halogenated Organic Waste: As this compound contains chlorine and fluorine, it should be disposed of in a designated "Halogenated Organic Waste" container.[9] Never mix it with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[8]

  • Container Management: Keep waste containers closed except when adding waste.[10] Store them in a designated, well-ventilated area away from incompatible materials.

  • Consult EHS: Always follow the specific waste disposal guidelines of your institution's Environmental Health and Safety (EHS) department.[8][16]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your synthetic endeavors, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.